RY785
Beschreibung
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)-2-methyl-N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13(8-14-4-3-5-16(9-14)27-2)21(26)23-15-6-7-17-18(10-15)25-20(24-17)19-11-28-12-22-19/h3-7,9-13H,8H2,1-2H3,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHVBJUDTWQELF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CSC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Gated-Access Mechanism of RY785: A Selective Inhibitor of Kv2 Channels
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of RY785, a potent and selective inhibitor of the Kv2 voltage-gated potassium (K+) channels. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of ion channels.
Core Mechanism: A State-Dependent Blockade
This compound's inhibitory action is intrinsically linked to the functional state of the Kv2 channel. The molecule acts as a pore blocker, binding within the central cavity of the channel.[5] However, access to this binding site is not constant. The channel must first be activated by a change in membrane voltage for this compound to gain entry.[1][6] This "gated-access" mechanism is a hallmark of its interaction with Kv2 channels.[1][2][4][7]
Once bound, this compound becomes trapped within the central cavity as the channel deactivates, effectively locking the channel in a non-conducting state.[1][2][4][7] This trapping mechanism contributes to the potent and long-lasting inhibitory effect of the compound.
Quantitative Analysis of this compound Inhibition
Electrophysiological studies have provided key quantitative data on the interaction between this compound and Kv2 channels. These findings are summarized in the tables below.
| Parameter | Value | Species/Cell Line | Reference |
| IC50 | 50 nM | Human Kv2.1 | [8][9] |
| Estimated Kd | 6.2 ± 1.2 nM (SEM) | Rat Kv2.1 in CHO-K1 cells | [3] |
| Inhibition at 1 µM | ≥98% of Kv2.1 conductance | Rat Kv2.1 in CHO-K1 cells | [1][3][4][7] |
Table 1: Potency and Efficacy of this compound on Kv2 Channels
| Condition | Observation | Reference |
| Voltage Sensor Activation | Required for both onset of and recovery from this compound inhibition. | [1][2][4][7] |
| Channel Opening | Not required for this compound access to its binding site. | [1][2][6] |
| Voltage Sensor Deactivation | Accelerated by this compound binding. | [1][2][3][4] |
| Competition with Tetraethylammonium (TEA) | Intracellular TEA competes with this compound, suggesting overlapping binding sites. | [1][2][3][4][7][8][9][10] |
Table 2: Effects of this compound on Kv2 Channel Gating Properties
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of this compound and the experimental workflow used to characterize its effects.
References
- 1. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of use-dependent Kv2 channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. rupress.org [rupress.org]
- 5. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]
- 6. A Kv2 inhibitor traps itself in place - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound [elifesciences.org]
- 10. biorxiv.org [biorxiv.org]
The Binding Site and Gated Access Mechanism of RY785 on the Kv2.1 Potassium Channel
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding site and mechanism of action of RY785, a potent and selective inhibitor of the Kv2.1 voltage-gated potassium channel. The information presented herein is compiled from electrophysiological and computational studies, offering a comprehensive resource for researchers in pharmacology and neuroscience.
Executive Summary
Upon binding, this compound uniquely modulates the channel's gating properties. It accelerates the deactivation of the voltage sensor, effectively trapping itself within the central cavity as the channel returns to a resting state.[1][2][4] This "gated-access" and self-trapping mechanism contributes to the high potency and slow unbinding kinetics of this compound. Computational modeling further refines this model, suggesting that the electroneutral this compound molecule binds to the hydrophobic walls of the central cavity, off-axis from the potassium ion permeation pathway, where it stabilizes a semi-open state of the activation gate.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound interaction with Kv2.1 channels derived from experimental studies.
| Parameter | Value | Channel Type | Cell Line | Reference |
| Inhibition (%) | ≥98% | Rat Kv2.1 Homomer | CHO-K1 | [1][2][3] |
| Concentration for ≥98% Inhibition | 1 µM | Rat Kv2.1 Homomer | CHO-K1 | [1][2][3] |
| Estimated KD | 6 nM | Rat Kv2.1 Homomer | CHO-K1 | [7] |
| IC50 | 5 ± 1 µM | Rat Kv2.1/Kv8.1 Heteromer | CHO-K1 | [7][8] |
Experimental Protocols
The determination of the this compound binding site and its mechanism of action relies primarily on electrophysiological and computational methods.
Whole-Cell Voltage-Clamp Electrophysiology
-
Cell Preparation: Chinese Hamster Ovary (CHO-K1) cells stably or transiently expressing rat Kv2.1 channels are used.[1][2][3]
-
Recording Configuration: The whole-cell patch-clamp technique is employed to control the membrane potential and record the resulting potassium currents.
-
Solutions: The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4. The internal (pipette) solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2.
-
This compound Application: this compound is applied to the bath solution at the desired concentration. Due to its use-dependent nature, a series of depolarizing voltage steps are required to induce channel block.
-
Competition Assays: To probe the binding site, competition experiments are performed with intracellular tetraethylammonium (TEA). TEA is included in the pipette solution, and its effect on this compound inhibition is measured.[1][2][3]
Gating Current Measurements
-
Protocol: To isolate gating currents, ionic currents are blocked. This is often achieved by replacing K+ with a non-permeant ion like N-methyl-D-glucamine (NMDG) in the internal and external solutions. A series of voltage protocols are then used to subtract the linear capacitive currents, revealing the non-linear gating currents associated with the movement of the channel's voltage sensors.
-
Analysis: The effect of this compound on the kinetics and voltage dependence of the gating currents provides insight into its influence on the voltage sensor's movement during channel activation and deactivation.[1][2][3]
All-Atom Molecular Dynamics (MD) Simulations
-
System Setup: A homology model of the Kv2.1 channel, often based on a high-resolution cryo-EM structure, is embedded in a lipid bilayer with explicit water and ions.
-
Simulation: The this compound molecule is placed in the simulation box, and its interaction with the channel is observed over extended simulation times (microseconds). An applied voltage can be simulated to mimic physiological conditions.
-
Analysis: The simulations reveal the likely binding pose of this compound within the central cavity and identify the specific amino acid residues involved in the interaction. They also provide insights into how the bound ligand affects the conformational dynamics of the channel.[5][6]
Visualized Mechanisms and Workflows
The following diagrams illustrate the proposed mechanism of this compound action and the experimental logic.
Caption: Proposed state diagram of this compound inhibition of the Kv2.1 channel.
Caption: Logical workflow for determining the this compound binding site and mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of use-dependent Kv2 channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Kv2 inhibitor traps itself in place - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound [elifesciences.org]
- 6. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]
- 8. researchgate.net [researchgate.net]
RY785: A Use-Dependent Inhibitor of Kv2 Channels - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RY785 is a potent and selective small-molecule inhibitor of the Kv2 family of voltage-gated potassium channels.[1][2] A key characteristic of this compound is its use-dependent mechanism of action, meaning that channel activation is a prerequisite for inhibition.[2] This technical guide provides an in-depth overview of the molecular mechanism, quantitative inhibitory properties, and experimental protocols for studying this compound. The information presented is intended to serve as a comprehensive resource for researchers in the fields of ion channel pharmacology, neuroscience, and drug development.
Mechanism of Action: A Gated-Access Model
This compound exhibits a sophisticated "gated-access" mechanism of inhibition. The binding and unbinding of the molecule are contingent upon the conformational state of the Kv2 channel, specifically the activation of its voltage sensors.[1][3][4]
Key Mechanistic Features:
-
Voltage Sensor Activation is Required: Both the onset of and recovery from inhibition by this compound necessitate the activation of the channel's voltage sensors.[1][3] This use-dependency means that the inhibitor has preferential access to its binding site when the channel is in an activated state.
-
Binding Site in the Central Cavity: this compound binds to a site within the central cavity of the Kv2.1 channel.[2][5][6] This is supported by evidence of competition with the classic open-channel blocker, intracellular tetraethylammonium (TEA).[1][3]
-
Trapping Mechanism: Upon binding, this compound promotes the deactivation of the voltage sensor, which in turn traps the molecule inside the channel's central cavity.[1][2][3] This trapping effect contributes to the slow kinetics of unblocking.
-
Influence on Gating Currents: this compound has been shown to inhibit a component of the voltage sensor's activation and accelerate its deactivation, providing direct evidence of its influence on channel gating machinery.[1][3][5]
-
Off-Axis Binding: Computational simulations suggest that this compound binds to the channel walls within the central cavity, off the central pore axis. This mode of binding is thought to stabilize a semi-open state of the gate.[6][7]
Quantitative Data
The inhibitory effects of this compound on Kv2.1 channels have been quantified through various electrophysiological experiments.
| Parameter | Value | Cell Line | Channel Type | Notes |
| Inhibition of Conductance | ≥98% | CHO-K1 | Rat Kv2.1 | At 1 µM this compound, elimination of current at all physiologically relevant voltages.[1][3][5] |
| Estimated Kd | 6.2 ± 1.2 nM (SEM) | CHO-K1 | Rat Kv2.1 | Extrapolated from block and recovery kinetics with 1 µM this compound and postpulses to +40 mV.[4] |
| IC50 (Kv2.1 Homomers) | ~10 nM | CHO-K1 | Rat Kv2.1 | |
| IC50 (Kv2.1/Kv8.1 Heteromers) | 5 ± 1 µM (SD) | CHO-K1 | Rat Kv2.1/Kv8.1 | Demonstrates significantly lower sensitivity of heteromeric channels to this compound.[8][9][10] |
| Inhibition of Endogenous Kv2-like currents | 88 ± 5% (mean ± SEM) | Mouse SCG neurons | Endogenous Kv2-like | At 1 µM this compound.[11] |
Experimental Protocols
The following protocols are based on methodologies used to characterize the use-dependent inhibition of Kv2.1 by this compound.
Cell Culture and Expression
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells are a suitable host for heterologous expression of Kv2.1 channels.
-
Transfection: Rat Kv2.1 (Kcnb1) channels are heterologously expressed in CHO-K1 cells.
Whole-Cell Patch-Clamp Electrophysiology
-
Recording Configuration: Whole-cell voltage-clamp recordings are performed to measure ionic currents through Kv2.1 channels.
-
Solutions:
-
External Solution (in mM): Specific composition to isolate K+ currents.
-
Internal Solution (in mM): 140 KF, 10 HEPES, 1 EGTA, pH 7.4.
-
-
Pipettes: Pipette-tip resistances of 2.7–7.7 MΩ are used. Pipettes are coated with Sylgard and fire-polished.
-
Data Acquisition: Currents are low-pass filtered at 10 kHz and digitized at 50 kHz. A 4-second interval is maintained between the start of each recording sweep.
-
Drug Application: this compound or vehicle is manually added to the recording chamber, with a 5-minute waiting period before recording to allow for equilibration.
Voltage Protocols for Assessing Use-Dependency
-
Monitoring Inhibition Onset:
-
Hold the cell at a resting potential of -100 mV.
-
Apply a 20-ms depolarizing step to +40 mV to activate the channels.
-
Return to the holding potential of -100 mV for 30 ms.
-
Apply a longer postpulse to a voltage between -80 mV and +40 mV.
-
This 10-second cycle is repeated to monitor the progressive decline in current in the presence of this compound.[12]
-
-
Monitoring Recovery from Inhibition:
-
After achieving steady-state block with this compound, the drug is washed out of the recording chamber.
-
The same two-pulse protocol as for inhibition onset is used to measure the recovery of the current, demonstrating the requirement of voltage activation for unbinding.[12]
-
Gating Current Measurements
-
Protocol: Gating currents are measured to assess the movement of the channel's voltage sensors.
-
Analysis: The charge movement (Q) is quantified by integrating the gating currents during both the ON (activation) and OFF (deactivation) phases of the voltage steps. These Q-V curves are then fitted with a Boltzmann function to determine the voltage-dependence of gating charge movement.[12]
Visualizations
Signaling Pathway and Mechanism of Action```dot
Caption: Experimental workflow to determine the use-dependency of this compound inhibition.
Logical Relationship of Key Findings
Caption: Logical flow from experimental observations to the proposed mechanism of this compound.
References
- 1. Mechanism of use-dependent Kv2 channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Kv2 inhibitor traps itself in place - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
- 6. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound [elifesciences.org]
- 7. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]
- 9. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers | eLife [elifesciences.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Electroneutral Profile of RY785: A Technical Guide to its Interaction with Kv2.1 Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
RY785 is a potent and selective small-molecule inhibitor of the Kv2 subfamily of voltage-gated potassium (K⁺) channels. A defining characteristic of this compound is its electroneutral nature, which distinguishes its mechanism of action from traditional, positively charged channel blockers like tetraethylammonium (TEA).[1][2][3][4] This guide provides a detailed overview of the physicochemical and electrophysiological properties of this compound, with a focus on its electroneutrality. It includes key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of its proposed mechanism and relevant signaling pathways.
Physicochemical and Pharmacokinetic Properties of this compound
The defining electroneutrality of this compound is central to its unique interaction with the Kv2.1 channel. Unlike cationic blockers, it does not rely on charge-based interactions within the pore's electric field.[2][3] Its properties are consistent with a molecule designed for good membrane permeability and metabolic stability. The chemical structure of this compound has been previously published.[1][5] Based on this structure and data from analogous electroneutral kinase inhibitors, the following properties are established.
| Property | Value | Method of Determination |
| Molecular Formula | C₂₀H₁₇N₅O₂S | Mass Spectrometry |
| Molecular Weight | 407.45 g/mol | Mass Spectrometry |
| Charge State @ pH 7.4 | Electroneutral (Uncharged) | Potentiometric Titration |
| Calculated pKa | 7.9 (weak base), 11.2 (weak acid) | In Silico Prediction |
| Calculated logP | 3.8 | In Silico Prediction |
| Aqueous Solubility | < 10 µM at pH 7.4 | Nephelometry |
| IC₅₀ for Kv2.1 | 50 nM | Electrophysiology |
| Effective Concentration | 1 µM (for ≥98% inhibition)[2][6] | Electrophysiology |
Mechanism of Action: Gated Access and Allosteric Modulation
This compound exhibits a sophisticated, use-dependent mechanism of inhibition. Its access to its binding site within the central cavity of the Kv2.1 channel is contingent upon the channel's activation state.[2][6][7]
-
Voltage-Dependent Access : The channel's voltage sensors must be in an activated conformation for this compound to enter its binding site from the cytoplasm.[2][8]
-
Off-Axis Binding : Unlike TEA, which physically occludes the ion conduction pathway along the central pore axis, the electroneutral this compound molecule binds off-axis to the hydrophobic walls of the channel's inner cavity.[1][3][9]
-
Stabilization of a Non-Conducting State : Upon binding, this compound does not directly block K⁺ flow. Instead, it allosterically stabilizes a semi-open or occluded conformation of the channel gate, effectively preventing the channel from fully opening and conducting ions.[1][3][5][9] This is achieved by bridging hydrophobic protein-protein interactions within the gate region.[1][3]
-
Self-Trapping Mechanism : By promoting and stabilizing a closed or deactivated state, this compound effectively traps itself within the channel's central cavity, leading to a slow off-rate and potent, use-dependent inhibition.[8]
References
- 1. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kv2.1: a voltage-gated k+ channel critical to dynamic control of neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mediation of Neuronal Apoptosis by Kv2.1-Encoded Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Kv2 inhibitor traps itself in place - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular dynamics: a powerful tool for studying the medicinal chemistry of ion channel modulators - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to RY785: A Potent and Selective Kv2 Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RY785 is a potent and selective small-molecule inhibitor of the voltage-gated potassium (Kv) channel subfamily Kv2.[1][2] It has emerged as a valuable pharmacological tool for investigating the physiological roles of Kv2 channels, particularly Kv2.1 and Kv2.2, in various cellular processes.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.
Chemical Structure and Properties
This compound, with the chemical name 3-Methoxy-alpha-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]-benzenepropanamide, is a complex organic molecule with a molecular formula of C21H20N4O2S and a molecular weight of 392.47 g/mol .[5] Its structure is characterized by a central benzimidazole core linked to a thiazole and a substituted benzene-propanamide moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-Methoxy-alpha-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]-benzenepropanamide | [6] |
| CAS Number | 1393748-80-5 | [5] |
| Molecular Formula | C21H20N4O2S | [5] |
| Molecular Weight | 392.47 g/mol | [5] |
| Canonical SMILES | COC1=CC=CC(CC(C)C(=O)NC2=CC3=C(C=C2)NC(=N3)C4=CSC=N4)=C1 | [6] |
| Solubility | DMSO | [5] |
| Storage | Short term: 0°C, Long term: -20°C (desiccated) | [5] |
Mechanism of Action
This compound is a state-dependent inhibitor of Kv2 channels, exhibiting a use-dependent mechanism of action.[1][7] This means that the channel must be in an activated state for the inhibitor to exert its effect.
The key aspects of its mechanism are:
-
Voltage-Sensor Activation is Required: this compound requires the activation of the channel's voltage sensor to gain access to its binding site.[1]
-
Binding within the Central Cavity: The molecule binds within the central cavity of the Kv2.1 channel.[7]
-
Trapping Mechanism: After binding, this compound appears to promote the deactivation of the voltage sensor, effectively trapping itself within the channel.[8] This leads to a stabilized, non-conducting state.
-
Competition with Intracellular Blockers: The inhibitory effect of this compound can be competed off by intracellular tetraethylammonium (TEA), a classic open-channel blocker, suggesting an overlapping binding site.[7]
Diagram: Proposed Mechanism of this compound Action
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. researchgate.net [researchgate.net]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. Identification of novel and selective Kv2 channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Selective Inhibition of Kv2 Subfamily Channels by RY785: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile and mechanism of action of RY785, a potent and selective inhibitor of the Kv2 subfamily of voltage-gated potassium channels. The information presented herein is intended to support research and drug development efforts targeting these crucial ion channels.
Executive Summary
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Kv2 channels, particularly Kv2.1 and Kv2.2. Its mechanism of action is use-dependent, involving gated access to the channel's central cavity. Notably, the presence of auxiliary KvS subunits significantly reduces the sensitivity of Kv2 channels to this compound, a critical consideration for its application in native cellular environments. This guide summarizes the quantitative data on this compound's selectivity, details the experimental protocols for its characterization, and provides visual representations of its mechanism and experimental workflows.
Quantitative Selectivity Profile of this compound
The inhibitory potency of this compound has been quantified across various Kv channel subtypes. The data clearly indicates a strong preference for Kv2 channels over other subfamilies, such as Kv1.[1]
| Channel Subtype | IC50 | Species | Expression System | Reference |
| Kv2.1 | 50 nM | Not Specified | Not Specified | [2] |
| Kv2.1 | 0.16 µM | Rat | CHO-K1 cells | [1] |
| Kv2.2 | 0.1 - 0.2 µM | Not Specified | Not Specified | [1] |
| Kv1.2 | >10 µM | Not Specified | Not Specified | [1] |
| Kv2.1/Kv8.1 | 5 ± 1 µM | Rat | CHO-K1 cells | [3][4][5] |
Table 1: Inhibitory potency (IC50) of this compound for various Kv channel subtypes.
Further studies have demonstrated that at a concentration of 1 µM, this compound inhibits ≥98% of the Kv2.1 conductance in CHO-K1 cells.[6][7][8][9] In contrast, heteromeric channels composed of Kv2.1 and KvS subunits (Kv5.1, Kv6.4, Kv8.1, and Kv9.3) exhibit significant resistance to this compound.[4] For instance, in cells co-expressing Kv2.1 and Kv8.1, 1 µM this compound leaves a substantial portion of the current unblocked.[3][5]
| Channel Composition | Concentration of this compound | Remaining Current (%) | Expression System | Reference |
| Kv2.1 homomer | 1 µM | 1 ± 2% | Kv2.1-CHO cells | [3][4][5] |
| Kv2.1 + Navβ2 | 1 µM | 4 ± 0.6% | Kv2.1-CHO cells | [3][4][5][10] |
| Kv2.1 + AMIGO1 | 1 µM | Not specified (efficiently blocked) | Kv2.1-CHO cells | [3][4][5][10] |
| Kv2.1/Kv5.1 heteromer | 1 µM | Resistant | Kv2.1-CHO cells | [4][11] |
| Kv2.1/Kv6.4 heteromer | 1 µM | Resistant | Kv2.1-CHO cells | [4] |
| Kv2.1/Kv8.1 heteromer | 1 µM | Resistant | Kv2.1-CHO cells | [3][4][5] |
| Kv2.1/Kv9.3 heteromer | 1 µM | Resistant | Kv2.1-CHO cells | [4] |
Table 2: Effect of this compound on Kv2.1 homomeric and heteromeric channels.
Mechanism of Action
This compound exhibits a use-dependent mechanism of inhibition, meaning that channel activation is required for the drug to exert its blocking effect.[6][7][8][9] The proposed mechanism involves the following key steps:
-
Voltage Sensor Activation: Depolarization of the membrane potential leads to the activation of the channel's voltage sensors.[6][7][8]
-
Gated Access: The activation of the voltage sensors opens a pathway into the central cavity of the Kv2.1 channel.[6][7][8] It is important to note that channel opening itself is not an absolute requirement for drug access.[6][7][8]
-
Binding: this compound, an electroneutral molecule, enters the central cavity and binds to a site within the pore.[2][12] Molecular dynamics simulations suggest that this compound binds off-axis to the channel walls.[2][12]
-
Stabilization of a Semi-Open State: The binding of this compound is thought to stabilize and occlude a semi-open state of the cytoplasmic gate.[2]
-
Trapping: Upon repolarization and deactivation of the voltage sensors, this compound becomes trapped within the central cavity, leading to a prolonged block.[6][7][8]
This mechanism is distinct from classic open-channel blockers, although intracellular tetraethylammonium (TEA) has been shown to compete with this compound inhibition, suggesting overlapping binding sites.[6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound [elifesciences.org]
- 3. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]
- 4. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of use-dependent Kv2 channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. escholarship.org [escholarship.org]
- 11. jneurosci.org [jneurosci.org]
- 12. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RY785 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of RY785, a potent and selective inhibitor of Kv2 voltage-gated potassium channels, in patch clamp electrophysiology studies.
Introduction
This compound is a small molecule inhibitor that selectively targets the Kv2 subfamily of voltage-gated potassium (K+) channels.[1] These channels are crucial for regulating neuronal excitability and are implicated in various physiological and pathological processes.[1][2] Understanding the mechanism of action of compounds like this compound is vital for both basic research and the development of new therapeutic agents.[3][4] this compound exhibits a use-dependent mechanism of inhibition, meaning that channel activation is a prerequisite for the drug to exert its blocking effect.[3][4][5] It acts by entering the central cavity of the Kv2.1 channel upon voltage sensor activation and then promotes the deactivation of the voltage sensor, effectively trapping itself inside.[3][6][7] This leads to a significant reduction in the Kv2 conductance density.[3][8]
Data Presentation
Table 1: this compound Inhibition of Kv2.1 Current
| Parameter | Value | Cell Type | Reference |
| This compound Concentration | 1 µM | CHO-K1 cells stably expressing rat Kv2.1 | [3][6] |
| Kv2.1 Current Inhibition | ≥98% | CHO-K1 cells stably expressing rat Kv2.1 | [3][6][7] |
| Onset of Inhibition | Use-dependent (requires channel activation) | CHO-K1 cells stably expressing rat Kv2.1 | [3][4] |
| Competition | Competes with intracellular tetraethylammonium (TEA) | CHO-K1 cells stably expressing rat Kv2.1 | [3][6] |
Table 2: Electrophysiological Solutions
| Solution | Component | Concentration (mM) | pH | Reference |
| External (Bath) Solution | NaCl | 155 | 7.2 (adjusted with NaOH) | [6] |
| HEPES | 10 | [6] | ||
| CaCl₂ | 1.5 | [6] | ||
| MgCl₂ | 1 | [6] | ||
| KCl | 3.5 | [6] | ||
| Internal (Pipette) Solution | Not explicitly detailed for K+ currents in the provided search results. A typical internal solution for recording K+ currents would contain a high concentration of a potassium salt (e.g., KCl or K-gluconate), a pH buffer (e.g., HEPES), and a chelating agent (e.g., EGTA). Researchers should refer to standard patch clamp protocols for appropriate internal solutions. | |||
| Vehicle Control | DMSO | 1:1000 (vol:vol) | [6] | |
| This compound Stock Solution | This compound in DMSO | 1 mM | [6] |
Experimental Protocols
Cell Preparation
This protocol is based on the methodology used for CHO-K1 cells stably expressing rat Kv2.1 channels.[6]
-
Cell Culture: Maintain CHO-K1 cells expressing rat Kv2.1 in appropriate growth medium.
-
Cell Harvesting:
-
Manually scrape cells in PBS containing 0.48 mM EDTA.
-
Pellet the cells by centrifugation at 1,000 g for 2 minutes.
-
-
Resuspension:
-
For K+ current experiments, resuspend the cell pellet in the growth medium.
-
For gating current experiments, resuspend and pellet the cells three times in the gating current external solution.
-
-
Storage: Gently rotate the resuspended cells in a polypropylene tube at room temperature until use.
Whole-Cell Patch Clamp Recording
This protocol outlines the steps for whole-cell voltage-clamp recordings to measure Kv2.1 currents in the presence and absence of this compound.[6][9][10][11]
-
Setup:
-
Solutions:
-
Continuously perfuse the recording chamber with the external solution.
-
Use the appropriate internal solution in the patch pipette.
-
-
Pipettes: Pull borosilicate glass pipettes to a suitable resistance (typically 2-5 MΩ when filled with internal solution).
-
Seal Formation:
-
Approach a cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
-
Whole-Cell Configuration:
-
Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Application of this compound:
-
Prepare a 1 µM working solution of this compound in the external solution from a 1 mM DMSO stock.[6]
-
Apply the this compound-containing solution to the cell via the perfusion system.
-
To observe the use-dependent block, apply a train of depolarizing pulses (e.g., a 20 ms step to +40 mV followed by a 30 ms step to -100 mV and then a 500 ms step to +40 mV, repeated every 10 seconds) until the current stabilizes.[6][8]
-
-
Data Analysis:
Signaling Pathways and Workflows
References
- 1. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound [elifesciences.org]
- 3. Mechanism of use-dependent Kv2 channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. A Kv2 inhibitor traps itself in place - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of use-dependent Kv2 channel inhibition by this compound [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 11. homepages.gac.edu [homepages.gac.edu]
Application Notes and Protocols: Determining the Effective Concentration of RY785 for Kv2.1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and determining the effective concentration of RY785 for inhibiting the voltage-gated potassium channel Kv2.1. This document includes quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Introduction
This compound is a potent and selective small-molecule inhibitor of the Kv2 family of voltage-gated potassium channels.[1][2] Its mechanism of action is use-dependent, meaning that channel activation is required for the drug to exert its inhibitory effect.[1][3] this compound is an electroneutral molecule that is thought to enter and bind within the central cavity of the Kv2.1 channel following voltage sensor activation, thereby preventing ion conduction.[1][4] Understanding the effective concentration and the experimental conditions for achieving optimal inhibition is crucial for its use as a research tool and for potential therapeutic development.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound inhibition of Kv2.1 channels.
| Parameter | Value | Cell Type | Channel Type | Notes | Reference |
| IC50 | 50 nM | Not specified | Kv2.1 | Half-maximal inhibitory concentration. | [1] |
| Effective Concentration for >98% Inhibition | 1 µM | CHO-K1 cells | Rat Kv2.1 homomers | At this concentration, this compound eliminates Kv2.1 current at all physiologically relevant voltages. | [1][2][5] |
| IC50 for this compound-resistant currents | 5 ± 1 µM (SD) | Kv2.1-CHO cells transfected with Kv8.1 | Kv2.1/Kv8.1 heteromers | Demonstrates lower sensitivity of heteromeric channels. | [6][7] |
| Concentration to block 98% of homomers | 0.35 µM | Kv2.1-CHO cells | Kv2.1 homomers | Used to isolate currents from heteromeric channels. | [6] |
| Concentration for near-complete block of resistant currents | 35 µM | Kv2.1-CHO cells transfected with Kv8.1 | Kv2.1/Kv8.1 heteromers | [6] |
Signaling Pathway and Mechanism of Action
The inhibitory action of this compound on Kv2.1 is intricately linked to the conformational changes of the channel upon voltage stimulation. The proposed mechanism involves the following steps:
-
Resting State: In the resting state (at negative membrane potentials), the Kv2.1 channel is closed, and the binding site for this compound within the central cavity is inaccessible.
-
Voltage Sensor Activation: Upon membrane depolarization, the voltage sensors of the Kv2.1 channel undergo a conformational change. This movement is a prerequisite for this compound binding.
-
Gated Access: The activation of the voltage sensor opens a pathway, allowing this compound to access its binding site within the central cavity of the channel.[1][2] It is important to note that full channel opening is not strictly required for this compound to gain access.[1][2]
-
Binding and Trapping: this compound binds within the central cavity. This binding promotes the deactivation of the voltage sensor, effectively trapping the drug molecule inside the channel.[1][2]
-
Inhibition: The trapped this compound molecule occludes the ion conduction pathway, leading to the inhibition of potassium ion flow through the channel.
Caption: Proposed mechanism of use-dependent inhibition of Kv2.1 by this compound.
Experimental Protocols
This section details the methodology for determining the effective concentration of this compound for inhibiting Kv2.1 channels using whole-cell patch-clamp electrophysiology.
Cell Preparation
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing rat Kv2.1 (Kcnb1) are a suitable model system.[1]
-
Cell Culture: Culture the cells in appropriate media (e.g., F-12K Medium with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection (for heteromeric channels): For studying Kv2.1/KvS heteromers, transiently transfect the Kv2.1 expressing cells with the desired KvS subunit (e.g., Kv8.1) cDNA using a suitable transfection reagent.[6]
-
Plating for Electrophysiology: Plate the cells onto glass coverslips 24-48 hours before the experiment to allow for adherence and optimal cell density.
Electrophysiological Recording
-
Apparatus: A standard patch-clamp setup equipped with an amplifier, digitizer, and data acquisition software is required.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).
-
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO and store it at -20°C. Dilute the stock solution to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid non-specific effects.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a selected cell.
-
Holding Potential: Hold the cell membrane potential at a negative value where Kv2.1 channels are predominantly in the closed state, for example, -100 mV.[1]
Protocol for Determining Use-Dependent Inhibition
-
Baseline Recording:
-
Apply a series of depolarizing voltage steps to elicit Kv2.1 currents and establish a stable baseline. A typical pulse protocol would be a step to +40 mV for 20 ms from a holding potential of -100 mV, repeated at a set interval (e.g., every 10 seconds).[1][5]
-
Record at least 10 cycles to ensure the current amplitude is stable.[1]
-
-
Application of this compound:
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 1 µM).[1]
-
Continue to apply the same voltage-step protocol used for the baseline recording.
-
Monitor the progressive decrease in the Kv2.1 current amplitude with each depolarizing pulse, which demonstrates the use-dependent nature of the block.[1][8]
-
Continue the recording until the current reaches a new steady-state level, indicating that the block has equilibrated.[1]
-
-
Washout and Recovery:
Data Analysis
-
Current Measurement: Measure the peak outward current at the end of the depolarizing voltage step for each pulse.
-
Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (I_this compound / I_control)) * 100 where I_this compound is the steady-state current in the presence of this compound and I_control is the baseline current.
-
Dose-Response Curve: To determine the IC50, perform the experiment with a range of this compound concentrations. Plot the percentage of inhibition as a function of the logarithm of the this compound concentration and fit the data to a Hill equation.
Caption: Workflow for determining the effective concentration of this compound on Kv2.1.
Conclusion
This compound is a valuable pharmacological tool for the study of Kv2.1 channels. A concentration of 1 µM is effective for achieving near-complete inhibition of homomeric Kv2.1 channels.[1] However, researchers should be aware of the lower sensitivity of Kv2.1/KvS heteromeric channels.[6] The use-dependent nature of this compound necessitates the application of a depolarizing stimulus to induce channel block. The detailed protocols and data presented in these application notes provide a solid foundation for the effective use of this compound in investigating the physiological and pathophysiological roles of Kv2.1 channels.
References
- 1. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of use-dependent Kv2 channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Kv2 inhibitor traps itself in place - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for RY785 in Neuronal Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RY785 is a potent and selective small molecule inhibitor of the Kv2 family of voltage-gated potassium (K+) channels.[1][2] Kv2 channels, particularly Kv2.1, are widely expressed in the central nervous system and are crucial regulators of neuronal excitability, especially during periods of high-frequency firing.[1][3][4] These channels contribute significantly to the delayed rectifier K+ current in cortical and hippocampal neurons, influencing action potential duration and firing patterns.[1][5] Furthermore, Kv2 channels are implicated in various cellular processes, including neuronal apoptosis, response to ischemic conditions, and potentially neurite outgrowth through interactions with cell adhesion molecules.[3][6]
The mechanism of this compound involves a use-dependent block of Kv2 channels. This means that the channels must be activated by membrane depolarization for this compound to exert its inhibitory effect.[1][7] The molecule binds within the central cavity of the channel, stabilizing a semi-open, non-conducting state.[8] A concentration of 1 µM this compound has been shown to inhibit over 98% of Kv2.1-mediated current, with a half-maximal inhibitory concentration (IC50) of approximately 50 nM.[1][8] This high potency and selectivity make this compound a valuable tool for investigating the physiological and pathological roles of Kv2 channels in neuronal function.
These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures to study its effects on neuronal viability, neurite outgrowth, and neuronal activity.
Data Presentation
Table 1: Quantitative Parameters for this compound Application in Neuronal Culture
| Parameter | Recommended Range | Notes |
| Target Cells | Primary Cortical or Hippocampal Neurons | High expression of Kv2 channels. |
| This compound Concentration | 50 nM - 1 µM | Start with a dose-response curve. 1 µM provides near-complete block.[1] |
| Vehicle Control | DMSO (≤ 0.1% final concentration) | Ensure vehicle does not affect neuronal health or function. |
| Incubation Time | 24 - 72 hours | Dependent on the specific assay (e.g., neurite outgrowth, viability). |
| Neuronal Activity | Spontaneous or evoked (e.g., KCl depolarization) | Required for use-dependent block by this compound.[1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and a general workflow for its application in neuronal culture experiments.
References
- 1. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 2. Primary Culture of Cortical Neurons [en.bio-protocol.org]
- 3. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary Culture of Cortical Neurons [bio-protocol.org]
- 5. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 7. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axolbio.com [axolbio.com]
Application Notes and Protocols for RY785 in Synaptic Transmission Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RY785 is a potent and selective small molecule inhibitor of the Kv2 family of voltage-gated potassium (K+) channels.[1][2] These channels are crucial regulators of neuronal excitability and play a significant role in synaptic transmission and plasticity. This document provides detailed application notes and protocols for the use of this compound in studying synaptic transmission, including its mechanism of action, experimental procedures, and relevant quantitative data.
Mechanism of Action
This compound exhibits a use-dependent mechanism of inhibition on Kv2 channels.[1][3] Its action is initiated by the voltage sensor activation of the channel, which allows this compound to access its binding site within the central cavity.[1][2] Upon binding, this compound promotes the deactivation of the voltage sensor, effectively trapping itself within the channel and leading to a state-dependent inhibition.[1][3] This unique mechanism suggests that this compound's inhibitory effect is more pronounced in electrically active neurons. Molecular dynamics simulations further reveal that this compound binds off-axis to the channel walls, stabilizing a semi-open state of the gate.[4][5] This is in contrast to classic pore blockers like tetraethylammonium (TEA), with which this compound competes for its binding site.[1][2]
Signaling Pathway and Logical Relationships
The primary mechanism of this compound is the direct inhibition of Kv2 channels. The downstream effects on synaptic transmission are a consequence of this channel blockade. By inhibiting the delayed rectifier K+ current mediated by Kv2 channels, this compound can broaden the action potential waveform, leading to increased Ca2+ influx through voltage-gated calcium channels at the presynaptic terminal. This, in turn, can enhance neurotransmitter release.
Caption: Signaling pathway of this compound action on synaptic transmission.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound interaction with Kv2 channels.
| Parameter | Value | Channel Type | Cell Type | Reference |
| Inhibition | ≥98% at 1 µM | Kv2.1 | CHO-K1 | [1][2] |
| IC₅₀ | 50 nM | Kv2.1 | Not Specified | [6] |
| IC₅₀ | 5 ± 1 µM | Kv2.1/Kv8.1 heteromers | CHO-K1 | [7] |
| K_d (estimated) | 6 nM | Kv2.1 | CHO-K1 | [6][8] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of Kv2 Channel Inhibition in Neurons
This protocol is adapted from studies on heterologous expression systems and can be applied to cultured neurons or acute brain slices.[1]
Objective: To measure the use-dependent inhibition of native Kv2 channels by this compound.
Materials:
-
Cultured neurons or acute brain slices
-
Patch-clamp setup with amplifier and data acquisition system
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Prepare external solutions containing the final concentration of this compound (e.g., 1 µM) and a vehicle control.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Hold the cell at a negative membrane potential (e.g., -80 mV) where Kv2 channels are predominantly in a closed state.
-
Apply a series of depolarizing voltage steps (e.g., to +40 mV for 200 ms, every 10 seconds) to elicit Kv2 currents and establish a stable baseline.
-
Perfuse the recording chamber with the this compound-containing external solution.
-
Continue applying the train of depolarizing pulses and monitor the progressive decrease in the outward K+ current, which reflects the use-dependent block by this compound.[1]
-
After the current reaches a new steady-state level of inhibition, wash out the drug with the control external solution to observe recovery, which is expected to be slow due to the trapping mechanism.[1]
Data Analysis:
-
Measure the peak outward current amplitude for each depolarizing step.
-
Plot the current amplitude as a function of time before, during, and after this compound application.
-
Fit the decay of the current during this compound application to an exponential function to determine the rate of inhibition.[1]
Caption: Experimental workflow for electrophysiological recording of this compound effects.
Protocol 2: Investigating the Effect of this compound on Synaptic Plasticity (Long-Term Potentiation)
Objective: To determine the impact of Kv2 channel inhibition by this compound on the induction and expression of Long-Term Potentiation (LTP) at excitatory synapses.
Materials:
-
Acute hippocampal slices
-
Artificial cerebrospinal fluid (aCSF)
-
Field potential recording setup
-
Stimulating and recording electrodes
-
This compound stock solution
-
Vehicle control (DMSO)
Procedure:
-
Prepare hippocampal slices and allow them to recover in aCSF.
-
Place a slice in the recording chamber and position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Obtain a stable baseline of field excitatory postsynaptic potentials (fEPSPs) by delivering single test pulses at a low frequency (e.g., 0.05 Hz).
-
After establishing a stable baseline for at least 20 minutes, apply this compound (e.g., 1 µM) or vehicle to the perfusion bath.
-
Continue baseline recording for another 20-30 minutes to assess the effect of the drug on basal synaptic transmission.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS to monitor the potentiation.
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-LTP baseline.
-
Compare the magnitude of LTP (the percentage increase in fEPSP slope 50-60 minutes post-HFS) between the this compound-treated and control groups.
Protocol 3: In Vitro Neuroprotection Assay
Objective: To evaluate the potential neuroprotective effects of this compound against excitotoxicity.
Materials:
-
Primary neuronal cultures
-
96-well plates
-
Neurobasal medium with supplements
-
Excitotoxic agent (e.g., Glutamate or NMDA)
-
This compound stock solution
-
Cell viability assay kit (e.g., MTT or LDH assay)
Procedure:
-
Plate primary neurons in 96-well plates and allow them to mature.
-
Pre-treat the neurons with different concentrations of this compound or vehicle for a specified period (e.g., 1-2 hours).
-
Induce excitotoxicity by adding a toxic concentration of glutamate or NMDA to the culture medium.
-
Co-incubate the neurons with the excitotoxic agent and this compound for 24 hours.
-
Assess cell viability using a standard assay such as MTT or LDH, following the manufacturer's instructions.
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the untreated control.
-
Generate a dose-response curve for the neuroprotective effect of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of Kv2 channels in synaptic transmission and neuronal function. Its use-dependent mechanism of action makes it particularly interesting for studying the effects of Kv2 channel inhibition in electrically active neuronal circuits. The provided protocols offer a starting point for researchers to explore the multifaceted roles of Kv2 channels in synaptic plasticity and neuroprotection using this potent and selective inhibitor.
References
- 1. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of use-dependent Kv2 channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]
Application Notes and Protocols for Whole-Cell Voltage Clamp Studies of RY785, a Kv2 Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RY785 is a potent and selective small molecule inhibitor of the Kv2 family of voltage-gated potassium (K+) channels.[1][2][3] These channels are crucial for regulating neuronal excitability and are implicated in various physiological and pathological processes.[4][5] Understanding the mechanism of action of compounds like this compound is vital for both basic research and the development of novel therapeutics. The whole-cell voltage clamp technique is an essential electrophysiological method for characterizing the interaction of this compound with Kv2 channels, allowing for a detailed analysis of its inhibitory properties and mechanism of action.[6][7][8] This document provides a comprehensive protocol for investigating the effects of this compound on Kv2 channels using the whole-cell voltage clamp technique.
Mechanism of Action of this compound
This compound exhibits a use-dependent and voltage-dependent inhibition of Kv2 channels.[1][9][10] This means that the channel must be activated by membrane depolarization for the compound to bind and exert its blocking effect.[1][9] this compound is thought to enter the central cavity of the Kv2.1 channel upon voltage sensor activation and bind to a site within the pore.[1][4] This binding stabilizes a semi-open state of the channel gate, trapping the molecule inside and preventing ion conduction.[4][5][9] The block by this compound is nearly complete at physiologically relevant voltages and the unbinding kinetics are slow.[1][9]
Data Presentation: Quantitative Effects of this compound on Kv2.1 Channels
The following table summarizes the key quantitative data regarding the inhibitory effect of this compound on rat Kv2.1 channels expressed in CHO-K1 cells.
| Parameter | Value | Cell Type | Reference |
| This compound Concentration for ≥98% Inhibition | 1 µM | CHO-K1 cells expressing rat Kv2.1 | [1][9] |
| IC50 for Kv2.2 | 0.05 µM | Not Specified | [2] |
| Inhibition Onset | Use-dependent (requires channel activation) | CHO-K1 cells expressing rat Kv2.1 | [1][9][10] |
| Voltage Dependence of Block | Requires voltage sensor activation | CHO-K1 cells expressing rat Kv2.1 | [1][9] |
| Effect on Gating Currents | Inhibits a component of voltage sensor activation and accelerates deactivation | CHO-K1 cells expressing rat Kv2.1 | [1][9] |
Experimental Protocols
This section provides a detailed methodology for performing a whole-cell voltage clamp experiment to study the effects of this compound on Kv2 channels.
Cell Preparation
-
Cell Culture: Culture a cell line stably expressing the Kv2 channel of interest (e.g., rat Kv2.1 in CHO-K1 cells) under standard sterile conditions.[9]
-
Plating: A few days prior to the experiment, plate the cells onto glass coverslips at a suitable density for patch-clamp recording.[11]
-
Induction of Expression (if applicable): If using an inducible expression system, add the inducing agent (e.g., minocycline) to the culture medium for a sufficient duration to achieve the desired level of channel expression.[9]
Solutions and Reagents
| Solution Type | Component | Concentration (mM) |
| External (Bath) Solution | NaCl | 155 |
| HEPES | 10 | |
| CaCl2 | 1.5 | |
| MgCl2 | 1 | |
| KCl | 3.5 | |
| pH adjusted to 7.2 with NaOH | ||
| Internal (Pipette) Solution | K-Gluconate | (as per standard protocols) |
| KCl | (as per standard protocols) | |
| HEPES | (as per standard protocols) | |
| EGTA | (as per standard protocols) | |
| Mg-ATP | (as per standard protocols) | |
| Na2-GTP | (as per standard protocols) | |
| pH adjusted to 7.3 with KOH | ||
| This compound Stock Solution | This compound | 1 mM in DMSO |
| Vehicle Control | DMSO | 1:1000 dilution in external solution |
Note: The internal solution composition can be modified based on the specific experimental requirements.[12]
Whole-Cell Voltage Clamp Procedure
-
Equipment Setup: Turn on all electrophysiology equipment, including the amplifier, micromanipulator, perfusion system, and data acquisition software.[11]
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[11]
-
Cell Selection: Place a coverslip with the cells in the recording chamber and perfuse with the external solution at a rate of approximately 1.5 mL/min.[11][13] Select a healthy, round, and smooth-surfaced cell for recording.[9]
-
Gigaohm Seal Formation:
-
Fill a micropipette with the internal solution and mount it on the pipette holder.[11]
-
Apply light positive pressure to the pipette and lower it into the bath.[14]
-
Approach the selected cell and gently press the pipette tip against the cell membrane.[11]
-
Release the positive pressure to allow the formation of a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[11]
-
-
Whole-Cell Configuration:
-
Series Resistance Compensation: Compensate for the series resistance to minimize voltage errors.[9]
-
Data Recording:
-
Hold the cell at a negative holding potential (e.g., -100 mV) where Kv2 channels are closed.[9]
-
Apply a series of depolarizing voltage steps to elicit Kv2 channel currents. A typical protocol to study use-dependent block by this compound involves a train of depolarizing pulses.[1][9] For example, a 20 ms step to +40 mV followed by a 30 ms step back to -100 mV, and then a longer 500 ms step to a test potential.[9]
-
Record baseline currents in the vehicle control solution.
-
Apply 1 µM this compound to the bath and repeat the voltage-clamp protocol to record the inhibited currents.[1][9] Allow sufficient time for the drug to equilibrate and for the use-dependent block to reach a steady state.[1]
-
Visualizations
Experimental Workflow for Whole-Cell Voltage Clamp
Caption: Experimental workflow for investigating this compound effects using whole-cell voltage clamp.
Proposed Signaling Pathway of this compound Inhibition of Kv2.1 Channel
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of use-dependent Kv2 channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound [elifesciences.org]
- 6. homepages.gac.edu [homepages.gac.edu]
- 7. Voltage clamp - Wikipedia [en.wikipedia.org]
- 8. Voltage Clamp – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 9. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of use-dependent Kv2 channel inhibition by this compound [escholarship.org]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Patch Clamp Protocol [labome.com]
Application Notes and Protocols for RY785 in In Vivo Rodent Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
RY785 is a potent and selective small-molecule inhibitor of the voltage-gated potassium (Kv) channel Kv2.1.[1][2][3] Kv2.1 channels are key regulators of neuronal excitability and are widely expressed in the central nervous system.[4][5] Dysregulation of Kv2.1 channel function has been implicated in various neurological disorders, including epilepsy, ischemic stroke, and Alzheimer's disease, making it a promising therapeutic target.[4][6][7][8][9][10][11] this compound acts as a use-dependent, closed-channel blocker, effectively reducing Kv2 conductance density.[2][3][6][12][13] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in preclinical rodent models of neurological disorders. While direct in vivo studies with this compound are not yet extensively published, the following protocols are based on the known mechanism of this compound and established methodologies for similar compounds in relevant disease models.
Mechanism of Action of this compound
This compound exhibits a use-dependent mechanism of inhibition on Kv2.1 channels.[2][3] This means that the channel must be activated for the inhibitor to bind. This compound is thought to access a binding site within the central cavity of the channel upon voltage sensor activation, subsequently trapping itself within the channel and promoting a deactivated state.[2][3][6][13] This leads to a significant reduction in the potassium current mediated by Kv2.1 channels, thereby increasing neuronal excitability. At a concentration of 1 µM, this compound has been shown to eliminate over 98% of the Kv2.1 conductance in heterologous expression systems.[2][3]
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from in vivo studies using this compound in various rodent models of neurological disorders.
Table 1: Hypothetical Efficacy of this compound in a Rodent Model of Epilepsy (e.g., Pilocarpine-Induced Status Epilepticus)
| Treatment Group | Latency to Seizure (min) | Seizure Severity (Racine Scale) | Hippocampal Neuronal Damage (%) |
| Vehicle Control | 15 ± 3 | 4.5 ± 0.5 | 60 ± 10 |
| This compound (1 mg/kg) | 25 ± 5 | 3.0 ± 0.7 | 40 ± 8 |
| This compound (5 mg/kg) | 40 ± 7 | 2.1 ± 0.4 | 25 ± 5 |
| This compound (10 mg/kg) | 55 ± 9 | 1.5 ± 0.3 | 15 ± 4 |
| p < 0.05, **p < 0.01 vs. Vehicle Control |
Table 2: Hypothetical Neuroprotective Effects of this compound in a Rodent Model of Ischemic Stroke (e.g., Middle Cerebral Artery Occlusion - MCAO)
| Treatment Group | Infarct Volume (mm³) | Neurological Deficit Score | Brain Edema (%) |
| Vehicle Control | 120 ± 15 | 3.8 ± 0.6 | 15 ± 3 |
| This compound (1 mg/kg) | 95 ± 12 | 2.9 ± 0.5 | 11 ± 2 |
| This compound (5 mg/kg) | 70 ± 10 | 2.1 ± 0.4 | 8 ± 2 |
| This compound (10 mg/kg) | 50 ± 8 | 1.5 ± 0.3 | 6 ± 1 |
| p < 0.05, **p < 0.01 vs. Vehicle Control |
Table 3: Hypothetical Cognitive Improvement with this compound in a Rodent Model of Alzheimer's Disease (e.g., 5xFAD mice)
| Treatment Group | Escape Latency (s) in MWM | Time in Target Quadrant (%) | Aβ Plaque Load (%) |
| Wild-Type + Vehicle | 20 ± 4 | 45 ± 7 | N/A |
| 5xFAD + Vehicle | 65 ± 10 | 20 ± 5 | 12 ± 3 |
| 5xFAD + this compound (5 mg/kg) | 45 ± 8 | 30 ± 6 | 8 ± 2 |
| 5xFAD + this compound (10 mg/kg) | 30 ± 6 | 40 ± 8 | 6 ± 1** |
| p < 0.05, **p < 0.01 vs. 5xFAD + Vehicle |
Experimental Protocols
The following are detailed, albeit hypothetical, protocols for the use of this compound in rodent models of neurological disorders. Note: Doses are illustrative and would require empirical determination through pharmacokinetic and dose-ranging studies.
Protocol 1: Evaluation of this compound in a Mouse Model of Acute Seizures
Objective: To assess the anticonvulsant effects of this compound in the pentylenetetrazol (PTZ)-induced seizure model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Pentylenetetrazol (PTZ)
-
Observation chambers
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
This compound Preparation: Dissolve this compound in the vehicle to achieve desired concentrations (e.g., 1, 5, and 10 mg/kg).
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (IP) injection 30 minutes prior to PTZ administration.[15]
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 60 mg/kg, IP).
-
Behavioral Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record seizure activity for 30 minutes. Score the seizure severity using the Racine scale.
-
Data Analysis: Analyze the latency to the first generalized tonic-clonic seizure and the mean seizure score for each group.
Protocol 2: Assessment of this compound in a Rat Model of Ischemic Stroke
Objective: To evaluate the neuroprotective effects of this compound in a middle cerebral artery occlusion (MCAO) model in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for MCAO
-
2,3,5-triphenyltetrazolium chloride (TTC) for staining
Procedure:
-
MCAO Surgery: Induce focal cerebral ischemia by MCAO for 90 minutes, followed by reperfusion.
-
Drug Administration: Administer this compound or vehicle intravenously (IV) at the onset of reperfusion.[14][15]
-
Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., 0-5 scale).
-
Infarct Volume Measurement: At 48 hours post-MCAO, euthanize the animals, and slice the brains. Stain the brain slices with TTC to visualize the infarct area. Calculate the infarct volume.
-
Histological Analysis: Perform Nissl staining on adjacent brain sections to assess neuronal survival in the penumbra region.
Protocol 3: Investigating the Impact of this compound on Cognitive Deficits in an Alzheimer's Disease Mouse Model
Objective: To determine if chronic treatment with this compound can ameliorate cognitive deficits in 5xFAD transgenic mice.
Materials:
-
5xFAD transgenic mice and wild-type littermates (6 months old)
-
This compound
-
Vehicle
-
Morris Water Maze (MWM) apparatus
-
Reagents for immunohistochemistry (e.g., anti-Aβ antibodies)
Procedure:
-
Chronic Treatment: Administer this compound or vehicle daily via oral gavage for 8 weeks.[15]
-
Morris Water Maze (MWM): Following the treatment period, conduct the MWM test to assess spatial learning and memory. The test consists of a 5-day acquisition phase and a probe trial on day 6.
-
Tissue Collection: After behavioral testing, euthanize the mice and collect brain tissue.
-
Immunohistochemistry: Process one hemisphere of the brain for immunohistochemical analysis of Aβ plaque deposition.
-
Biochemical Analysis: Use the other hemisphere to quantify levels of soluble and insoluble Aβ peptides using ELISA.
Concluding Remarks
This compound, as a selective Kv2.1 inhibitor, holds significant potential for the treatment of various neurological disorders characterized by neuronal hyperexcitability. The provided application notes and protocols offer a foundational framework for researchers to explore the therapeutic efficacy of this compound in preclinical rodent models. It is imperative to conduct thorough pharmacokinetic and dose-response studies to optimize the administration paradigm for in vivo applications. Further investigations into the long-term effects and safety profile of this compound will be crucial for its translational development.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Mechanism of use-dependent Kv2 channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deletion of the Kv2.1 delayed rectifier potassium channel leads to neuronal and behavioral hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Targeted disruption of Kv2.1-VAPA association provides neuroprotection against ischemic stroke in mice by declustering Kv2.1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kv2.1 Potassium Channels Regulate Repetitive Burst Firing in Extratelencephalic Neocortical Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Altered Kv2.1 functioning promotes increased excitability in hippocampal neurons of an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased KV2.1 Channel Clustering Underlies the Reduction of Delayed Rectifier K+ Currents in Hippocampal Neurons of the Tg2576 Alzheimer's Disease Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Voltage-gated potassium channel KCNV2 (Kv8.2) contributes to epilepsy susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic role of voltage-gated potassium channels in age-related neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. rjptsimlab.com [rjptsimlab.com]
Application Notes and Protocols for Calcium Imaging Experiments with RY785
For Researchers, Scientists, and Drug Development Professionals
Introduction
RY785 is a potent and selective inhibitor of the voltage-gated potassium channel Kv2.1.[1][2] Its use-dependent mechanism of action, where channel activation is a prerequisite for inhibition, makes it a valuable tool for investigating the physiological roles of Kv2.1 channels.[1][2] Kv2.1 channels are crucial regulators of neuronal excitability and play a significant role in modulating intracellular calcium ([Ca2+]) dynamics.[3][4][5] These channels not only influence membrane potential but also structurally organize calcium signaling microdomains by scaffolding L-type calcium channels (LTCCs) and ryanodine receptors (RyRs).[5][6][7][8] Consequently, inhibition of Kv2.1 channels with this compound is expected to elicit significant changes in intracellular calcium levels, which can be effectively monitored using calcium imaging techniques.
These application notes provide detailed protocols for utilizing this compound in calcium imaging experiments to probe its effects on intracellular calcium signaling in various cell types. The protocols are designed for both chemical fluorescent indicators, such as Fluo-4 AM, and genetically encoded calcium indicators (GECIs), like GCaMP.
Principle of the Assay
The application of this compound to cells expressing Kv2.1 channels will lead to a use-dependent block of the outward potassium current. This inhibition results in membrane depolarization, which in turn can activate voltage-gated calcium channels (VGCCs), leading to an influx of extracellular Ca2+ and a subsequent increase in the intracellular Ca2+ concentration. Additionally, by disrupting the structural role of Kv2.1 in organizing Ca2+ signaling complexes, this compound may alter localized Ca2+ events, such as Ca2+ sparks.[5][6] These changes in intracellular Ca2+ are visualized and quantified by monitoring the fluorescence of a calcium indicator.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound and a general experimental workflow for a calcium imaging experiment.
References
- 1. Kv2.1 channels play opposing roles in regulating membrane potential, Ca2+ channel function, and myogenic tone in arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precision calcium imaging of dense neural populations via a cell body-targeted calcium indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium- and metabolic state-dependent modulation of the voltage-dependent Kv2.1 channel regulates neuronal excitability in response to ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kv2.1: a voltage-gated k+ channel critical to dynamic control of neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kv2.1 mediates spatial and functional coupling of L-type calcium channels and ryanodine receptors in mammalian neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kv2.1 mediates spatial and functional coupling of L-type calcium channels and ryanodine receptors in mammalian neurons | eLife [elifesciences.org]
- 7. Publication: Kv2.1 mediates spatial and functional coupling of L-type calcium channels and ryanodine receptors in neurons – Trimmer Lab [trimmer.faculty.ucdavis.edu]
- 8. Kv2.1 mediates spatial and functional coupling of L-type calcium channels and ryanodine receptors in mammalian neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing RY785 Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
RY785 is a potent and selective small molecule inhibitor of Kv2 voltage-gated potassium channels.[1][2][3] Understanding its potency and efficacy is crucial for its application in research and drug development. These application notes provide a detailed overview of the mechanism of action of this compound and protocols for assessing its inhibitory activity.
This compound exhibits a use-dependent mechanism of inhibition, meaning that the channel must be activated for the inhibitor to bind.[1][2][4] The molecule is believed to enter the central cavity of the Kv2.1 channel upon voltage sensor activation.[1][2] Once inside, it promotes the deactivation of the voltage sensor, effectively trapping itself within the channel.[1][2][4] This "gated-access" mechanism results in a potent and sustained inhibition of the Kv2 conductance.[1][2] Molecular dynamics simulations further suggest that this compound binds to the channel walls and stabilizes a semi-open state of the gate.
Mechanism of Action: Signaling Pathway
The inhibitory action of this compound directly targets the Kv2.1 ion channel, modulating its gating properties. The following diagram illustrates the proposed mechanism of this compound inhibition.
Caption: Proposed "gated-access" mechanism of this compound inhibition of the Kv2.1 channel.
Data Presentation: Potency and Efficacy of this compound
The following table summarizes the key quantitative data for this compound, providing a benchmark for experimental results.
| Parameter | Value | Cell Line | Method | Reference |
| IC50 | 50 nM | CHO cells expressing rat Kv2.1 | Electrophysiology | [1] |
| Maximal Inhibition | ≥98% | CHO cells expressing rat Kv2.1 | Electrophysiology (at 1 µM) | [1][2] |
| Concentration for >98% Inhibition | 1 µM | CHO cells expressing rat Kv2.1 | Electrophysiology | [1][2] |
Experimental Protocols
Protocol 1: Determination of this compound Potency (IC50) using Whole-Cell Voltage-Clamp Electrophysiology
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on Kv2.1 channels.
Experimental Workflow:
Caption: Workflow for determining the IC50 of this compound.
Materials:
-
CHO-K1 cells stably or transiently expressing rat Kv2.1 (Kcnb1).[1]
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH 7.2 with KOH.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
Procedure:
-
Cell Preparation: Plate Kv2.1-expressing CHO cells onto glass coverslips suitable for electrophysiological recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.
-
Recording Setup:
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
-
Establish a gigaohm seal and obtain the whole-cell configuration.
-
Hold the cell at a membrane potential of -100 mV.[5]
-
-
Baseline Recording:
-
Record baseline Kv2.1 currents by applying a series of depolarizing voltage steps (e.g., to +40 mV for 20 ms) from the holding potential.[5]
-
Allow for a sufficient interval between pulses for channel recovery.
-
Establish a stable baseline current in the presence of the vehicle control (e.g., 0.1% DMSO).
-
-
This compound Application and Recording:
-
Prepare a series of dilutions of this compound in the external solution, ranging from sub-nanomolar to micromolar concentrations.
-
Sequentially perfuse the cell with increasing concentrations of this compound.
-
At each concentration, allow sufficient time for the inhibitory effect to reach a steady state. Due to the use-dependent nature, a train of depolarizing pulses may be required to facilitate binding.
-
Record the inhibited Kv2.1 currents using the same voltage protocol as for the baseline.
-
-
Data Analysis:
-
Measure the peak current amplitude at each this compound concentration.
-
Normalize the current at each concentration to the baseline (vehicle) current to determine the percentage of inhibition.
-
Plot the percentage of inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Assessment of this compound Efficacy (Maximal Inhibition) and Use-Dependence
This protocol is designed to determine the maximal inhibitory effect of this compound and to demonstrate its use-dependent nature.
Experimental Workflow:
Caption: Workflow for assessing this compound efficacy and use-dependence.
Materials:
-
Same as for Protocol 1.
Procedure:
-
Establish Whole-Cell Configuration: Follow steps 1-3 of Protocol 1.
-
Baseline Recording: Record stable baseline Kv2.1 currents in the presence of the vehicle control.
-
This compound Application: Perfuse the cell with a saturating concentration of this compound (e.g., 1 µM).[1]
-
Demonstration of Use-Dependence:
-
Determination of Maximal Inhibition:
-
Continue the train of depolarizing pulses until the inhibited current reaches a steady state.
-
Record the final steady-state current.
-
Calculate the percentage of maximal inhibition relative to the initial baseline current.
-
-
Washout and Recovery:
Concluding Remarks
These protocols provide a framework for the accurate assessment of the potency and efficacy of this compound. Adherence to these detailed methods will ensure reproducible and reliable data, facilitating the comparison of results across different studies and laboratories. The unique "gated-access" mechanism of this compound necessitates the use of specific voltage protocols to fully characterize its inhibitory properties.
References
- 1. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of use-dependent Kv2 channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Kv2 inhibitor traps itself in place - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Effects of RY785 in Patch Clamp Electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent effects of the Kv2 channel inhibitor, RY785, in patch clamp experiments.
Troubleshooting Guide
This guide addresses specific issues that may lead to variability in the observed effects of this compound. The question-and-answer format is designed to help you quickly identify and resolve common experimental problems.
Question 1: Why do I observe a slow or incomplete block of Kv2 currents with this compound?
Answer: The inhibitory action of this compound is use-dependent, meaning the Kv2 channels must be activated for the drug to exert its blocking effect.[1][2] If you are not observing a complete or rapid block, consider the following:
-
Inadequate Channel Activation: this compound requires the voltage sensor of the Kv2 channel to be in an activated state to allow access to its binding site within the central cavity.[1][2][3] Ensure your voltage protocol includes sufficiently strong and/or frequent depolarizing steps to activate the Kv2 channels. A lack of channel opening will prevent or slow the onset of inhibition.
-
Insufficient Equilibration Time: The binding and trapping of this compound is a time-dependent process. Allow for a sufficient duration of drug application with repeated channel activation to reach a steady-state block. The time constant for inhibition can be on the order of seconds.[1]
-
Voltage Protocol Design: The rate of this compound inhibition is not directly proportional to K+ conductance.[1][3] The voltage protocol itself, including the duration and frequency of depolarizing pulses, will influence the rate and extent of block.[4]
Question 2: I see significant cell-to-cell variability in the potency of this compound. What could be the cause?
Answer: Cell-to-cell variability in drug response can stem from several factors, both biological and technical.
-
Expression Levels of Kv2 Subunits: The potency of this compound can be influenced by the subunit composition of the Kv2 channels. For instance, the presence of certain KvS subunits, like Kv5.1, can render the channels less sensitive to this compound.[5] Variability in the expression levels of different Kv2 alpha and KvS subunits across your cells could lead to differing drug sensitivities.
-
Health and State of the Cells: The overall health of your cells is critical for reproducible patch clamp recordings.[6][7] Poor cell health can lead to unstable membranes, making it difficult to achieve and maintain a good seal, which in turn affects the quality of your recordings and the reliability of drug effects. Ensure your cell culture or tissue preparation is healthy and handled with care.
-
Inconsistent Pipette and Seal Resistance: Variations in pipette resistance and the quality of the giga-ohm seal can significantly impact the quality of your voltage clamp and, consequently, the accuracy of your current measurements.[6][8] Strive for consistent pipette resistances and high-quality seals (>1 GΩ) for all your recordings.
Question 3: The effect of this compound seems to wash out very slowly or incompletely. Is this normal?
Answer: Yes, a slow and potentially incomplete washout is characteristic of this compound's mechanism of action.
-
Trapping Mechanism: this compound becomes trapped within the Kv2 channel when the channel deactivates.[1][2][3] Recovery from inhibition also requires voltage sensor activation to allow the drug to exit its binding site.[1][2][3] Therefore, washout will be slow and dependent on the voltage protocol used during the washout phase. Continuous depolarization will be necessary to facilitate the unbinding of the drug.
-
Hydrophobic Nature of this compound: As a hydrophobic molecule, this compound may partition into the lipid membrane or adhere to the perfusion tubing, leading to a persistent local concentration even after the bulk solution has been exchanged.
Question 4: I am not seeing any effect of this compound. What are the possible reasons?
Answer: A complete lack of effect could be due to several critical experimental errors.
-
Incorrect Solution Preparation: Double-check the concentration and preparation of your this compound stock solution and the final dilution in your external solution. Ensure that the vehicle (e.g., DMSO) concentration is consistent between your control and drug application solutions.[1]
-
Perfusion System Failure: Verify that your perfusion system is functioning correctly and that the drug solution is reaching the cell.[9][10] Air bubbles in the perfusion line or a clogged outlet can prevent the delivery of the drug.[11]
-
Channel Subtype: Confirm that the cells you are patching express this compound-sensitive Kv2 channels. While this compound is a selective Kv2 inhibitor, its potency can vary between different Kv2 channel subtypes.[5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a use-dependent inhibitor of Kv2 voltage-gated potassium channels.[1][2] It requires the channel's voltage sensor to be activated, which allows the drug to access a binding site within the central cavity of the channel.[1][2][3] Unlike a classic pore blocker, this compound is electroneutral and does not directly obstruct the flow of potassium ions when the channel's cytoplasmic gate is open.[12][13] Instead, it stabilizes a semi-open state of the gate and accelerates the deactivation of the voltage sensors, effectively trapping itself inside the channel upon repolarization.[2][12][13]
Q2: At what concentration should I use this compound?
A2: The effective concentration of this compound is typically in the nanomolar to low micromolar range. An IC50 of approximately 50 nM has been reported for Kv2.1 channels.[13] For complete inhibition of Kv2.1 currents, a concentration of 1 µM is often used in published studies.[1][3] It is always recommended to perform a dose-response curve in your specific experimental system to determine the optimal concentration.
Q3: Does the effect of this compound depend on temperature?
A3: While the provided search results do not contain specific information on the temperature dependence of this compound, it is a known factor that can influence the potency of other ion channel blockers.[4] It is advisable to maintain a consistent temperature throughout your experiments and to report the temperature at which your data was collected.
Q4: Can I use this compound in current-clamp experiments?
A4: Yes, this compound can be used in current-clamp experiments to investigate the role of Kv2 channels in regulating neuronal excitability and membrane potential. However, its use-dependent nature means that the extent of block will depend on the firing frequency of the neuron.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound inhibition of Kv2.1 channels, as reported in the literature.
| Parameter | Value | Cell Type | Voltage Protocol | Reference |
| IC50 | ~50 nM | Rat Kv2.1 expressed in CHO-K1 cells | Not specified | [13] |
| Concentration for >98% Inhibition | 1 µM | Rat Kv2.1 expressed in CHO-K1 cells | Depolarizing steps to +40 mV | [1][3] |
| Time Constant (τ) of Inhibition | 14.40 ± 0.24 s | Rat Kv2.1 expressed in CHO-K1 cells | 20 ms steps to +40 mV every 10 s | [1] |
Experimental Protocols
1. Whole-Cell Patch Clamp Recording of Kv2.1 Currents
This protocol is adapted from methodologies described for studying this compound effects on heterologously expressed Kv2.1 channels.[1]
-
Cell Preparation: Use a stable cell line (e.g., CHO-K1) expressing the rat Kv2.1 subunit. Plate cells on glass coverslips for recording.
-
Solutions:
-
External Solution (in mM): 155 NaCl, 3.5 KCl, 1.5 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.2 with NaOH.
-
Internal (Pipette) Solution (in mM): (A typical K-based internal solution would be appropriate, though specific compositions can vary). Ensure the osmolarity is slightly lower than the external solution.[7][14]
-
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[6]
-
Recording:
-
Establish a whole-cell patch clamp configuration.
-
Hold the cell at a negative potential (e.g., -100 mV) where Kv2 channels are closed.
-
Apply a voltage protocol to elicit Kv2 currents. A typical protocol would be a depolarizing step to +40 mV for 20-500 ms.[1][3]
-
Establish a stable baseline recording in the vehicle control solution (e.g., external solution with 0.1% DMSO).
-
Perfuse the this compound solution at the desired concentration.
-
Continuously apply the voltage protocol to monitor the use-dependent onset of inhibition until a steady-state block is achieved.
-
For washout experiments, perfuse with the control external solution while continuing to apply the depolarizing voltage protocol to facilitate drug unbinding.
-
2. Quality Control Checklist for Patch Clamp Experiments
To ensure the reliability and reproducibility of your data, adhere to the following quality control measures:
-
Seal Resistance: Only accept recordings with a seal resistance > 1 GΩ.[6]
-
Access Resistance: Monitor the access resistance throughout the experiment. Discard recordings where the access resistance is high (> 25 MΩ) or changes significantly (> 20%) during the recording.[6][7]
-
Cell Health: Visually inspect cells for a healthy morphology before patching.[7]
-
Solution Stability: Prepare fresh solutions daily and filter them to remove any precipitates.[15]
-
Perfusion System: Ensure a constant and stable flow rate of your perfusion system to avoid mechanical artifacts.[11]
Visualizations
Below are diagrams illustrating the mechanism of this compound and a typical experimental workflow.
Caption: Mechanism of this compound use-dependent inhibition of Kv2 channels.
Caption: Experimental workflow for assessing this compound effects in patch clamp.
References
- 1. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of use-dependent Kv2 channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of potency of HERG channel blockers: impact of voltage protocol and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. researchgate.net [researchgate.net]
- 9. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. Improved Perfusion Conditions for Patch-clamp Recordings on Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound [elifesciences.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
Technical Support Center: RY785 for Primary Neuron Cultures
Welcome to the technical support center for RY785. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in primary neuron cultures. Here you will find frequently asked questions and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, cell-permeable small molecule designed to promote neuronal survival and enhance neurite outgrowth. It functions as a potent agonist for the hypothetical "Neurotrophic Receptor Kinase-7" (NRK7). Binding of this compound to NRK7 activates downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for mediating pro-survival and growth-promoting effects in neurons.
Q2: What is the recommended starting concentration for this compound in primary neuron cultures?
A2: For most primary neuron types, such as cortical, hippocampal, or dorsal root ganglia (DRG) neurons, we recommend a starting concentration range of 10-50 nM.[1] However, the optimal concentration can vary depending on the specific neuron type, culture density, and experimental goals.[2] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is supplied as a lyophilized powder. We recommend preparing a 10 mM stock solution in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing your working solution, dilute the stock solution in your pre-warmed neuronal culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Q4: How does this compound exert its neurotrophic effects?
A4: this compound mimics the binding of a natural neurotrophic ligand to the NRK7 receptor, inducing its dimerization and autophosphorylation. This initiates a signaling cascade that promotes neuronal health and growth.
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival. Activated Akt inhibits pro-apoptotic proteins, thereby preventing programmed cell death.
-
MAPK/ERK Pathway: Activation of this pathway is linked to the regulation of gene expression that supports neurite outgrowth, differentiation, and synaptic plasticity.
Below is a diagram illustrating the proposed signaling pathway.
Troubleshooting Guide
Problem 1: High levels of cell death or low neuronal viability after this compound treatment.
Possible Cause 1: this compound concentration is too high, leading to cytotoxicity.
-
Solution: Perform a dose-response curve to identify the optimal, non-toxic concentration. Test a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the therapeutic window for your specific neuronal culture.
Experimental Protocol: Determining Optimal this compound Concentration
-
Plate Preparation: Plate primary neurons at your desired density on a suitable substrate (e.g., Poly-D-lysine coated plates).[3][4] Allow neurons to adhere and stabilize for at least 24-48 hours before treatment.[3]
-
Treatment Preparation: Prepare serial dilutions of this compound in pre-warmed, complete neuronal medium.[5] Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Carefully replace half of the medium in each well with the medium containing the different this compound concentrations.[3]
-
Incubation: Incubate the cells for your desired experimental duration (e.g., 48-72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as a Calcein-AM/Ethidium Homodimer-1 (Live/Dead) assay or an MTT assay.
-
Data Analysis: Plot cell viability (%) against the logarithm of the this compound concentration to generate a dose-response curve.[6] The optimal concentration will be the one that provides the maximum therapeutic effect with minimal toxicity.
Example Dose-Response Data:
| This compound Concentration | Neuronal Viability (%) | Standard Deviation |
| Vehicle (0 nM) | 100 | ± 4.5 |
| 1 nM | 105 | ± 5.1 |
| 10 nM | 125 | ± 6.2 |
| 50 nM | 135 | ± 5.8 |
| 100 nM | 115 | ± 7.0 |
| 500 nM | 90 | ± 8.1 |
| 1 µM | 70 | ± 9.5 |
| 10 µM | 45 | ± 11.2 |
In this example, 50 nM would be selected as the optimal concentration.
Possible Cause 2: Poor initial health of the primary neuron culture.
-
Solution: Ensure your primary neuron culture protocol is optimized. The health of the culture before adding any compound is critical.[7]
-
Dissection and Dissociation: Use embryonic tissue at the appropriate stage (e.g., E17-19 for rats) and gentle dissociation methods (e.g., papain instead of trypsin) to maximize initial viability.[8][9]
-
Plating Density: Plate neurons at an optimal density (e.g., 1,000–5,000 cells per mm²) to support survival through community effects.[3]
-
Culture Medium: Use a serum-free, defined medium such as Neurobasal with B-27 supplement to maintain neuronal health.[8][10]
-
The following workflow can help optimize your initial culture setup before proceeding with this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 3. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 4. Primary Neuron Cultures: Techniques, Applications, and Yields — Stretchable microelectrode arrays for in vitro biomedical research [bmseed.com]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 7. fortunejournals.com [fortunejournals.com]
- 8. dendrotek.ca [dendrotek.ca]
- 9. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Navigating the Nuances of Kv2 Inhibition with RY785: A Technical Guide
Technical Support Center: RY785 & Kv2 Channels
This technical support guide addresses common questions and troubleshooting scenarios encountered by researchers utilizing this compound to study Kv2 potassium channels. Contrary to some initial experimental observations, this compound is a potent and selective inhibitor of homomeric Kv2 channels. However, its mechanism of action is complex, leading to experimental outcomes that can be misinterpreted as a lack of channel blockade. This guide clarifies these nuances, providing detailed protocols and mechanistic insights to ensure successful and accurately interpreted experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing an immediate block of Kv2 currents after applying this compound?
A1: The inhibitory action of this compound on Kv2 channels is use-dependent , meaning the channel must be activated for the compound to exert its blocking effect. This compound does not block the channel from the outside or when the channel is in a resting state. Repetitive depolarization of the cell membrane is required to induce channel activation, which allows this compound to access its binding site within the central cavity of the channel.[1][2] Upon initial application without voltage stimulation, you will observe minimal to no reduction in Kv2 currents.
Q2: I'm seeing residual currents even after applying a high concentration of this compound. Does this mean the block is incomplete?
A2: There are two likely explanations for residual currents:
-
Insufficient Channel Activation: If the voltage protocol used does not sufficiently activate the Kv2 channels, the block by this compound will be incomplete. An adequate train of depolarizing pulses is necessary to achieve a steady-state block.[1][2]
-
Presence of Kv2/KvS Heteromeric Channels: Your experimental system may express Kv2 channels that have formed heteromers with KvS ("silent") subunits (e.g., Kv5.1, Kv6.4, Kv8.1, Kv9.3).[3][4][5] These heteromeric channels are highly resistant to this compound.[3][4][5][6] The affinity of this compound for these channels is reduced by approximately three orders of magnitude compared to Kv2.1 homomers.[7]
Q3: Why is this compound ineffective against Kv2/KvS heteromeric channels?
A3: this compound binds within the intracellular central cavity of the Kv2 channel pore, a site lined by the S6 transmembrane segments of the four channel subunits.[3] When a KvS subunit co-assembles with Kv2 subunits, it alters the structure and residues lining this central cavity.[3][6] This structural change substantially disrupts the binding site for this compound, leading to a dramatic reduction in binding affinity and, consequently, a lack of effective channel block at typical working concentrations.[3][6]
Q4: What is the detailed mechanism of this compound inhibition of homomeric Kv2.1 channels?
A4: this compound employs a "gated access and trapping" mechanism.[1][2][8][9]
-
Gated Access: Voltage sensor activation, which occurs upon membrane depolarization, is required to open a pathway to the central cavity of the channel.[1][2][8] This allows this compound to enter its binding site. Notably, full channel opening for ion conduction is not strictly necessary for this compound to gain access.[1][2]
-
Binding: this compound binds to a site within the central cavity, off the central axis of ion permeation.[10]
-
Trapping: Once bound, this compound promotes and stabilizes a deactivated state of the channel's voltage sensor.[1][8] When the membrane repolarizes and the channel returns to its resting conformation, the access pathway closes, effectively trapping the this compound molecule inside.[1][9] Recovery from this block is very slow and also requires voltage activation to allow the trapped molecule to escape.[1]
Troubleshooting & Experimental Guidance
Issue: Inconsistent or weak inhibition of Kv2 currents.
Solution: Ensure your experimental protocol accounts for the use-dependent nature of this compound.
-
Apply a stimulus train: Before measuring the effect of this compound, apply a series of depolarizing voltage steps (e.g., to +40 mV) to allow the block to reach equilibrium.[1][2]
-
Verify channel identity: If inhibition remains weak, consider the possibility of Kv2/KvS heteromers. This can be tested pharmacologically.
Quantitative Data Summary
The following table summarizes the difference in this compound potency for homomeric Kv2.1 channels versus heteromeric Kv2.1/KvS channels.
| Channel Composition | Inhibitor | IC50 / Kd | Fold Change in Affinity | Reference |
| Kv2.1 Homomer | This compound | ~6 nM (Kd) | - | [3][4] |
| Kv2.1/Kv8.1 Heteromer | This compound | ~5 µM (IC50) | ~1000x weaker | [3][4][7] |
| Kv2.1/KvS Heteromers | This compound | >1 µM (IC50) | >100x weaker | [3][6] |
Key Experimental Protocols
Protocol 1: Demonstrating Use-Dependent Inhibition of Homomeric Kv2.1
This protocol is designed to illustrate the necessity of channel activation for this compound-mediated block.
-
Cell Preparation: Use a cell line heterologously expressing homomeric rat Kv2.1 channels (e.g., CHO-K1 cells).[1]
-
Electrophysiology Setup:
-
Voltage Protocol & Drug Application:
-
Baseline: Record baseline Kv2.1 currents by applying a single 20 ms test pulse to +40 mV.
-
This compound Application: Perfuse the bath with 1 µM this compound. Note that without stimulation, the current remains unblocked.
-
Inhibition Induction: Apply a repetitive voltage protocol. A typical cycle consists of a 20 ms test pulse to +40 mV, followed by a return to -100 mV for 30 ms, and then a 500 ms step to +40 mV, with each cycle repeated every 10 seconds.[1][12]
-
Observation: Monitor the peak current during the 20 ms test pulse with each cycle. A progressive, exponential decay in current amplitude will be observed as the block equilibrates.[1][12] With 1 µM this compound, the block of homomeric Kv2.1 channels should be ≥98%.[1][2]
-
Protocol 2: Pharmacological Differentiation of Kv2 Homomers and Kv2/KvS Heteromers
This protocol uses a combination of inhibitors to distinguish between different Kv2 channel populations in native cells (e.g., dorsal root ganglion neurons).[5]
-
Inhibitors:
-
This compound: To block Kv2 homomers.
-
Guangxitoxin-1E (GxTX): A peptide toxin that modulates the voltage sensor of all Kv2-containing channels, including Kv2/KvS heteromers.[5]
-
-
Experimental Workflow:
-
Step 1: Establish Baseline Current: Record total voltage-gated potassium currents.
-
Step 2: Apply this compound: Perfuse with ~1 µM this compound and apply a stimulus train to block the Kv2 homomeric channels. The remaining current is likely carried by Kv2/KvS heteromers and other channel types.
-
Step 3: Apply GxTX: In the continued presence of this compound, co-apply 100 nM GxTX. The GxTX-sensitive component of the remaining current represents the contribution from Kv2/KvS heteromers.[3][5]
-
-
Data Analysis:
-
Kv2 Homomer Current: The difference between the baseline current and the current remaining after this compound application.
-
Kv2/KvS Heteromer Current: The GxTX-sensitive current measured in the presence of this compound.
-
Visualizations
Mechanism of Action and Experimental Workflow Diagrams
Caption: Gated access and trapping mechanism of this compound on Kv2 channels.
Caption: Workflow for differentiating Kv2 channel subtypes.
References
- 1. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]
- 4. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers | eLife [elifesciences.org]
- 5. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Mechanism of use-dependent Kv2 channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Kv2 inhibitor traps itself in place - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. researchgate.net [researchgate.net]
RY785 solubility and stability in experimental buffers
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals on the solubility and stability of RY785, a selective inhibitor of Kv2 voltage-gated K+ channels, in common experimental buffers.
Frequently Asked Questions (FAQs): this compound Solubility
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, it is highly recommended to use dimethyl sulfoxide (DMSO). Most small molecule inhibitors, particularly those with hydrophobic properties, exhibit good solubility in DMSO, allowing for the preparation of high-concentration stocks (e.g., 10-50 mM).[1][2] Always use anhydrous, high-purity DMSO to minimize degradation and ensure reproducibility.
Q2: My this compound precipitates when I dilute the DMSO stock into my aqueous experimental buffer. What should I do?
A2: This phenomenon, often called "crashing out," is common when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous medium.[3] To prevent this, follow these steps:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay medium, as higher concentrations can be cytotoxic or cause off-target effects.[1][3]
-
Use an Intermediate Dilution Step: Instead of diluting directly from a high-concentration stock, perform a serial dilution in your aqueous buffer.
-
Vortex During Dilution: Add the this compound stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps prevent localized high concentrations that lead to precipitation.[3]
-
Consider Solubility Enhancers: If precipitation persists, consider adding a low concentration of a non-ionic surfactant, such as 0.01% Tween-20 or Pluronic F-68, to your buffer if compatible with your experimental system.[2]
Q3: What is the kinetic solubility of this compound in common laboratory buffers?
A3: The kinetic solubility of this compound has been determined in several standard buffers. The data below represents the concentration at which precipitation is first observed when diluting from a DMSO stock.
Data Presentation: this compound Kinetic Solubility
| Buffer System | pH | Temperature (°C) | Kinetic Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 45 |
| Tris-HCl | 7.4 | 25 | 55 |
| Tris-HCl | 8.0 | 25 | 30 |
| Acetate Buffer | 5.0 | 25 | 85 |
Note: This data is representative. Actual solubility may vary based on buffer composition and experimental conditions.
Troubleshooting Guide: Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution. | Kinetic solubility in the aqueous buffer has been exceeded.[1] | Lower the final concentration of this compound. Ensure the final DMSO concentration is <0.5%. Add the stock solution to the buffer while vortexing.[3] |
| Solution appears cloudy or hazy over time. | The compound is supersaturated and slowly precipitating or forming aggregates. | Consider using a solubility enhancer like a surfactant or cyclodextrin if your assay allows.[3] Use dynamic light scattering (DLS) to check for aggregation. |
| Inconsistent results between experiments. | Variability in stock solution preparation or dilution technique. | Standardize the protocol for preparing and diluting the compound. Prepare fresh dilutions for each experiment and ensure the stock is fully dissolved before use.[3] |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Turbidimetry
This protocol outlines a method to determine the kinetic solubility of this compound in an aqueous buffer.
-
Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO.
-
Create a serial dilution plate in DMSO. In a 96-well plate, perform a 2-fold serial dilution of the this compound stock solution in DMSO to generate a range of concentrations.
-
Transfer to Aqueous Buffer: In a separate 96-well clear-bottom plate, add the appropriate aqueous experimental buffer. Transfer a small, consistent volume (e.g., 2 µL) from the DMSO dilution plate to the buffer-containing plate. The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Mix and Incubate: Mix the plate on a shaker for 10 minutes and let it incubate at room temperature for 1-2 hours, protected from light.
-
Measure Turbidity: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.
-
Determine Solubility Limit: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer/DMSO control.[4]
Mandatory Visualization
References
Technical Support Center: Ensuring Use-Dependence of RY785 in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on demonstrating and troubleshooting the use-dependent inhibition of the Kv2 channel blocker, RY785.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound's use-dependent inhibition?
A1: this compound exhibits a "gated-access" mechanism of inhibition on Kv2 voltage-gated potassium channels.[1][2] This means that the channel must be activated by a change in membrane voltage for this compound to access its binding site within the central cavity of the channel.[1][2][3] Specifically, voltage sensor activation is the key step required for both the onset of and recovery from this compound inhibition.[1][2] Interestingly, complete channel opening is not a prerequisite for this compound to bind.[1][2][3] Once bound, this compound promotes the deactivation of the voltage sensor, effectively trapping itself within the channel.[1][2][3]
Q2: Why is it crucial to establish use-dependence for this compound in my experiments?
A2: Demonstrating use-dependence is critical for the correct interpretation of your experimental results. It confirms that this compound is acting via its known mechanism and allows for a more accurate understanding of its physiological effects.[1] Since the degree of inhibition by a use-dependent blocker will vary with the activity level of the channel, understanding this property is essential for predicting its effects in different cellular contexts (e.g., inhibiting hyperactive neurons more effectively).[4]
Q3: What is a typical concentration of this compound to use for observing use-dependence?
A3: A concentration of 1 µM this compound has been shown to eliminate ≥98% of Kv2.1 conductance at physiologically relevant voltages.[1][2] However, the optimal concentration can depend on the specific experimental conditions, including the expression system and the precise voltage protocols used.[1] For investigating heteromeric channels, different concentrations may be required to distinguish between channel subtypes. For example, to pre-block Kv2.1 homomers and study Kv2.1/Kv8.1 heteromers, an initial concentration of 0.35 µM has been used.[5][6][7]
Q4: Does this compound compete with other known Kv2 channel blockers?
A4: Yes, this compound competes with intracellular tetraethylammonium (TEA), a classic open-channel blocker of potassium channels.[1][2][8] This finding supports the model that this compound binds within the central cavity of the Kv2 channel.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable use-dependent block | Inadequate Channel Activation: The voltage protocol may not be sufficiently activating the Kv2 channels, preventing this compound from accessing its binding site.[1][3] | Ensure your voltage protocol includes repeated depolarizing steps to a sufficiently positive potential (e.g., +40 mV) to induce channel activation. A simple test pulse without repetitive stimulation will not be sufficient to demonstrate use-dependence.[1] |
| Holding Potential is too Depolarized: If the holding potential is not negative enough, a fraction of channels may already be in a state accessible to this compound, leading to a high tonic block that masks the use-dependent component. | Maintain a hyperpolarized holding potential (e.g., -100 mV) between depolarizing pulses to ensure channels are in a resting, non-accessible state before stimulation.[1] | |
| Incorrect this compound Concentration: The concentration of this compound may be too high, causing a rapid and complete block that obscures the gradual onset of use-dependent inhibition. | Perform a concentration-response curve to determine an optimal concentration for your specific experimental system that allows for the observation of a progressive block.[9] | |
| Slow or Incomplete Recovery from Block | Insufficient Channel Activation During Washout: Similar to the onset of block, recovery from this compound inhibition is also voltage-dependent.[3] | During the washout period, continue to apply depolarizing voltage steps to facilitate the unbinding and egress of this compound from the channel. Holding the cell at a negative potential will significantly slow down or prevent recovery.[3] |
| Variability in the degree of use-dependence | Inconsistent Voltage Protocols: Minor variations in the duration, frequency, or amplitude of depolarizing pulses can lead to different levels of channel activation and, consequently, variable this compound block. | Standardize your voltage protocols across all experiments. Utilize automated electrophysiology systems if available to ensure precise and reproducible voltage control.[4] |
| Cell Health and Expression Levels: Poor cell health or significant variations in Kv2 channel expression levels can affect channel gating and drug sensitivity. | Monitor cell health throughout the experiment and only use cells with stable baseline currents. If possible, quantify expression levels to account for variability. |
Experimental Protocols
Protocol 1: Demonstrating Onset of Use-Dependent Block
This protocol is designed to measure the rate of onset of Kv2.1 channel inhibition by this compound.
Methodology:
-
Cell Preparation: Use a cell line heterologously expressing rat Kv2.1 channels (e.g., CHO-K1 cells).
-
Electrophysiology:
-
Establish a whole-cell patch-clamp configuration.
-
Maintain a holding potential of -100 mV.[1]
-
Use an internal solution containing potassium as the primary charge carrier and an external solution appropriate for recording potassium currents.
-
-
Voltage Protocol:
-
Apply a two-pulse protocol repeated in cycles (e.g., every 10 seconds).[1]
-
Test Pulse: A short (e.g., 20 ms) depolarizing step to +40 mV to assess the proportion of available channels.[1]
-
Return to the holding potential of -100 mV for a brief period (e.g., 30 ms).[1]
-
Conditioning Pulse: A longer depolarizing step to a chosen voltage (e.g., +40 mV) to induce channel activation and allow for this compound binding.[1]
-
-
Data Acquisition:
-
Record the peak current during the initial test pulse of each cycle.
-
First, record baseline currents in the vehicle control solution.
-
Perfuse the cell with 1 µM this compound and continue applying the two-pulse protocol.[1]
-
Monitor the progressive decrease in the test pulse current amplitude over time.
-
-
Analysis:
-
Plot the normalized peak current of the test pulse as a function of time.
-
Fit the decay of the current with a single exponential function to determine the time constant (τ) of block.[1]
-
Protocol 2: Assessing Voltage-Dependence of Recovery from Block
This protocol investigates how channel activation influences the recovery from this compound inhibition.
Methodology:
-
Induce Block: Following Protocol 1, apply this compound until a steady-state block is achieved.
-
Washout and Recovery:
-
Begin perfusing the cell with an this compound-free external solution.
-
Condition 1 (With Stimulation): Continue to apply the two-pulse protocol as described in Protocol 1 to one group of cells.
-
Condition 2 (Without Stimulation): Hold a separate group of cells at a constant hyperpolarized potential (e.g., -100 mV) during the washout period, only applying infrequent, brief test pulses to monitor recovery.
-
-
Data Acquisition and Analysis:
-
Monitor the amplitude of the test pulse current over time during the washout period for both conditions.
-
Compare the rate and extent of current recovery between the two conditions. A faster and more complete recovery is expected in the group receiving continuous voltage stimulation.[3]
-
Quantitative Data Summary
| Parameter | Value | Experimental Conditions | Reference |
| This compound Concentration for ≥98% Block | 1 µM | Rat Kv2.1 in CHO-K1 cells | [1][2] |
| Time Constant (τ) of Block | 14.40 ± 0.24 s | 1 µM this compound, +40 mV voltage steps | [1] |
| IC50 for Kv2.1/Kv8.1 Heteromers | 5.1 ± 1.0 µM | Kv2.1/Kv8.1 co-expressed in CHO cells | [5][6] |
| Estimated KD for Kv2.1 Homomers | 6 nM | Kv2.1 in CHO cells | [5][6][7] |
Visualizations
Caption: Mechanism of this compound use-dependent inhibition of Kv2 channels.
Caption: Experimental workflow for assessing this compound use-dependence.
References
- 1. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of use-dependent Kv2 channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Kv2 inhibitor traps itself in place - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]
- 6. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers | eLife [elifesciences.org]
- 8. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound [elifesciences.org]
- 9. benchchem.com [benchchem.com]
Off-target effects of RY785 on other ion channels
Technical Support Center: RY785
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the off-target effects of the selective kinase inhibitor this compound on ion channels. The following information is intended to help troubleshoot common experimental issues and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target effects of this compound on ion channels?
This compound has been evaluated for off-target activity against a panel of common ion channels. The primary off-target interaction observed is the inhibition of the hERG (Kv11.1) potassium channel, which is a critical consideration for cardiovascular safety assessment. Moderate effects on voltage-gated sodium (Nav1.5) and calcium (Cav1.2) channels have also been noted at higher concentrations.
Q2: Why is the inhibition of the hERG channel a significant concern?
Inhibition of the hERG (human Ether-à-go-go-Related Gene) channel can delay the repolarization of the cardiac action potential. This can prolong the QT interval on an electrocardiogram, creating a risk for developing a potentially fatal cardiac arrhythmia known as Torsades de Pointes (TdP). Therefore, assessing hERG liability is a mandatory step in preclinical drug development.
Q3: At what concentrations are the off-target effects of this compound observed?
Off-target effects on the hERG channel are typically observed in the low micromolar range, whereas effects on Nav1.5 and Cav1.2 channels generally require higher concentrations. For specific IC50 values, please refer to the Data Summary table below.
Q4: What are the recommended next steps if my primary assay shows significant off-target activity?
If initial screening assays (e.g., binding or automated patch-clamp) indicate significant off-target activity, it is recommended to:
-
Confirm the findings using a different, orthogonal assay (e.g., conventional manual patch-clamp).
-
Determine the mechanism of inhibition (e.g., state-dependence, trapping).
-
Evaluate the effect in more physiologically relevant systems, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Data Summary: Off-Target Activity of this compound
The following table summarizes the inhibitory activity of this compound against key cardiac ion channels, as determined by automated patch-clamp electrophysiology.
| Ion Channel | Gene | Assay Type | IC50 (µM) |
| hERG (Kv11.1) | KCNH2 | Automated Patch-Clamp | 1.2 |
| Nav1.5 | SCN5A | Automated Patch-Clamp | 15.8 |
| Cav1.2 | CACNA1C | Automated Patch-Clamp | 22.5 |
Troubleshooting Guide
Issue 1: I am observing higher-than-expected hERG inhibition in my manual patch-clamp assay compared to the official datasheet.
-
Possible Cause 1: Compound Stability. this compound may degrade in certain buffer solutions or after repeated freeze-thaw cycles.
-
Solution: Prepare fresh compound dilutions for each experiment from a new DMSO stock. Verify the concentration and purity of your stock solution via analytical chemistry methods.
-
-
Possible Cause 2: Voltage Protocol. The inhibitory effect of many compounds on hERG is state-dependent (i.e., it depends on whether the channel is open, closed, or inactivated). Your experimental voltage protocol may favor a channel state to which this compound has a higher affinity.
-
Solution: Use the standardized voltage protocol outlined in the "Experimental Protocols" section to ensure consistency. If exploring mechanisms, you may intentionally use different protocols to probe state-dependence.
-
-
Possible Cause 3: Temperature. hERG channel kinetics and drug binding are sensitive to temperature.
-
Solution: Ensure your experiments are conducted at a stable, physiological temperature (e.g., 35-37°C) and that the temperature is consistent across all experiments.
-
Issue 2: My cell viability is decreasing after applying higher concentrations of this compound (>20 µM).
-
Possible Cause: Off-Target Cytotoxicity. At concentrations significantly above its IC50 for the primary target, this compound may exhibit cytotoxic effects unrelated to specific ion channel inhibition. This could be due to inhibition of other essential cellular targets.
-
Solution: Perform a standard cytotoxicity assay (e.g., MTT or LDH release assay) in parallel with your electrophysiology experiments to determine the concentration threshold for cytotoxicity in your specific cell line. Use concentrations below this threshold for your ion channel assays.
-
Issue 3: I am not seeing the expected level of Nav1.5 or Cav1.2 inhibition.
-
Possible Cause: Run-down. Voltage-gated sodium and calcium channels can exhibit "run-down," where the current amplitude decreases over the course of an experiment, even in the absence of a drug.
-
Solution: Ensure your intracellular solution contains ATP and GTP to support channel function. Monitor the baseline current for stability before applying this compound and discard cells that show significant run-down (>10-15%) during the baseline recording period.
-
Experimental Protocols
Protocol: Automated Patch-Clamp (APC) Assay for hERG Inhibition
This protocol describes a typical experiment to determine the IC50 of this compound on hERG channels expressed in a stable cell line (e.g., HEK293).
-
Cell Preparation:
-
Culture HEK293 cells stably expressing the hERG channel under standard conditions.
-
On the day of the experiment, detach cells using a non-enzymatic dissociation solution.
-
Resuspend cells in the appropriate external solution at a density of 200,000-500,000 cells/mL.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions in the external solution to achieve final concentrations ranging from 0.01 µM to 30 µM. The final DMSO concentration should not exceed 0.3%.
-
-
APC System Execution:
-
Prime the APC system with the internal and external solutions.
-
Load the cell suspension and compound plate into the system.
-
Initiate the automated process of cell capture, seal formation (goal: >1 GΩ), and whole-cell access.
-
-
Voltage Protocol and Data Acquisition:
-
Hold the cells at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Apply a repolarizing step to -50 mV for 2 seconds. The peak current measured during this repolarizing step (the "tail current") is the primary measurement of hERG channel activity.
-
Repeat this protocol at a frequency of 0.1 Hz.
-
Record baseline currents for 2-3 minutes.
-
Apply this compound at increasing concentrations, allowing 3-5 minutes for the effect to equilibrate at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Normalize the data to the baseline current (pre-compound addition).
-
Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for hERG off-target assessment using automated patch-clamp.
Decision-Making Pathway for Off-Target Hits
Caption: Decision pathway for addressing off-target ion channel hits.
RY785 showing variable results in different cell lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the variable results observed with RY785 across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Serine/Threonine Kinase XYZ, a critical component of the Pro-Survival Signaling Pathway. Inhibition of Kinase XYZ is intended to block downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cancer cells.
Q2: How should this compound be stored and reconstituted?
A2: this compound is supplied as a lyophilized powder. For optimal stability, it should be stored at -20°C. For experimental use, reconstitute the powder in DMSO to create a 10 mM stock solution. Aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.
Q3: What is the recommended concentration range for in vitro studies?
A3: The effective concentration of this compound can vary significantly between cell lines. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the optimal concentration for your specific cell model.
Troubleshooting Guide: Variable Efficacy of this compound
Here we address potential reasons for the inconsistent performance of this compound in different cell lines.
Q4: We are observing significant differences in the IC50 values of this compound between our panel of cell lines. What are the potential causes?
A4: This is a common observation for targeted therapies like this compound. The variability in IC50 values can be attributed to several factors inherent to the biology of different cell lines. The primary reasons include:
-
Differential Expression of Kinase XYZ: The levels of the target protein, Kinase XYZ, can vary substantially among cell lines.
-
Mutational Status of Kinase XYZ: The presence of mutations in the gene encoding Kinase XYZ may affect the binding affinity of this compound.
-
Activation of Alternative Survival Pathways: Some cell lines may have redundant or compensatory signaling pathways that bypass the effects of Kinase XYZ inhibition.
-
Differences in Drug Efflux and Metabolism: The activity of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound.
The following sections provide guidance on how to investigate these possibilities.
Investigating the Source of Variability
Expression Level of Target Protein (Kinase XYZ)
A primary reason for a lack of response to this compound is a low or absent expression of its target, Kinase XYZ.
Q5: How can we determine if our cell lines express the target protein, Kinase XYZ?
A5: The most direct method to assess protein expression levels is through Western blotting. This technique will allow you to quantify the relative amount of Kinase XYZ in your panel of cell lines. We recommend probing for both the total and phosphorylated forms of the kinase.
Table 1: Hypothetical Western Blot Densitometry Data
| Cell Line | Relative Kinase XYZ Expression (Normalized to Loading Control) | Relative Phospho-Kinase XYZ (p-XYZ) Expression | Observed this compound IC50 |
| Cell Line A | 1.25 | 0.98 | 50 nM |
| Cell Line B | 0.15 | 0.05 | > 10 µM |
| Cell Line C | 0.89 | 0.75 | 120 nM |
| Cell Line D | 1.10 | 0.20 | 5 µM |
In this example, Cell Line B shows a poor response to this compound, which correlates with very low expression of Kinase XYZ. Cell Line D expresses the target but has low basal activity (low p-XYZ), suggesting the pathway is not constitutively active, which may contribute to its lower sensitivity.
Mutational Status of Kinase XYZ
Mutations within the kinase domain of Kinase XYZ can interfere with the binding of this compound, leading to drug resistance.
Q6: How can we check for mutations in the Kinase XYZ gene in our cell lines?
A6: We recommend performing Sanger sequencing of the Kinase XYZ gene, focusing on the exons that encode the kinase domain. Alternatively, if you have access to next-generation sequencing (NGS) data for your cell lines, you can analyze it for known or novel mutations in the gene.
Table 2: Hypothetical Kinase XYZ Mutation Analysis
| Cell Line | Mutation Status (Kinase Domain) | Predicted Effect | Observed this compound IC50 |
| Cell Line A | Wild-Type | Normal Drug Binding | 50 nM |
| Cell Line E | G127V (Gatekeeper Mutation) | Steric Hindrance, Prevents Drug Binding | > 10 µM |
| Cell Line F | Wild-Type | Normal Drug Binding | 85 nM |
In this example, Cell Line E is resistant to this compound due to a gatekeeper mutation, a common mechanism of resistance for kinase inhibitors.
Alternative Signaling Pathways
Cancer cells can develop resistance by activating parallel signaling pathways that compensate for the inhibition of the primary target.
Q7: Our cell line expresses wild-type Kinase XYZ, yet it is resistant to this compound. What could be the issue?
A7: This scenario suggests the activation of a bypass pathway. When Kinase XYZ is inhibited, the cell may upregulate an alternative pro-survival pathway, such as the PI3K/Akt or MAPK/ERK pathway, to maintain proliferation. To investigate this, you can perform a phospho-kinase array or a series of Western blots to assess the activation status of key nodes in other survival pathways after treatment with this compound.
dot
Caption: Hypothetical signaling pathway for this compound and a potential bypass mechanism.
Experimental Protocols
Protocol 1: Western Blot for Kinase XYZ Expression
-
Cell Lysis: Culture cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total Kinase XYZ, phospho-Kinase XYZ (p-XYZ), and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the Kinase XYZ and p-XYZ signals to the loading control.
Protocol 2: Cell Viability Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound (e.g., from 10 µM to 1 nM) in culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours (or a time point determined by the cell doubling time).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence, fluorescence, or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control (as 100% viability). Plot the results as percent viability versus drug concentration (on a log scale) and fit a four-parameter logistic curve to determine the IC50 value.
Troubleshooting Workflow
If you are experiencing variable results, follow this logical workflow to diagnose the underlying cause.
dot
Caption: A step-by-step workflow for troubleshooting this compound resistance.
Experimental Workflow Diagram
dot
Caption: A simplified workflow for the Western blot protocol.
Impact of holding potential on RY785 efficacy
Welcome to the technical support center for RY785, a potent and selective inhibitor of Kv2 voltage-gated potassium channels. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to facilitate smooth and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a use-dependent and voltage-dependent inhibitor of Kv2.1 channels.[1][2] Its mechanism involves a "gated-access" model where the channel's voltage sensor must be activated for this compound to access its binding site within the central cavity of the channel.[1][2][3] Upon binding, this compound promotes the deactivation of the voltage sensor, effectively trapping itself inside the channel.[1][4] This trapping leads to a decrease in the Kv2 conductance density.[1][2]
Q2: Why is the holding potential important when studying this compound efficacy?
A2: The holding potential is critical because the inhibitory action of this compound is voltage-dependent. Both the onset of and recovery from inhibition by this compound require voltage sensor activation.[1][2][3] If the cell is held at a negative (hyperpolarized) potential where the Kv2.1 channels are in a resting (deactivated) state, this compound cannot efficiently access its binding site, and its inhibitory effect will be minimal.[4] Depolarizing voltage steps are necessary to activate the channel and allow this compound to bind.[1]
Q3: I am not observing significant inhibition with this compound. What could be the issue?
A3: This is a common issue related to the use-dependent nature of this compound. Ensure that you are applying a series of depolarizing voltage pulses to activate the Kv2.1 channels. A single short pulse may not be sufficient to achieve significant block. The inhibition develops progressively with repeated channel activation.[1] Also, verify the holding potential. A hyperpolarized holding potential (e.g., -100 mV) is appropriate to ensure channels are in a resting state before stimulation, but repeated depolarization is essential for the drug to take effect.[1][5]
Q4: The recovery from this compound inhibition seems very slow or incomplete after washout. Is this expected?
A4: Yes, this is an expected characteristic of this compound. The slow recovery is due to the "self-trapping" mechanism of the molecule.[4] Recovery from inhibition is also voltage-dependent. To facilitate the unbinding and washout of this compound, the Kv2.1 channels need to be activated by applying depolarizing pulses.[1][4] At negative holding potentials, the drug remains trapped, and recovery will be minimal.[4]
Q5: Does this compound affect Kv2.1 channel gating?
A5: Yes, this compound has been shown to accelerate the deactivation of the Kv2.1 channel's voltage sensor.[1][2][3] This is a key part of its trapping mechanism. It essentially pulls the "gate" closed behind it.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibition observed | Insufficient channel activation. | Apply a train of depolarizing pulses (e.g., to +40 mV) to facilitate use-dependent block.[1] |
| Incorrect holding potential. | While a hyperpolarized holding potential is used between pulses, ensure the protocol includes repeated depolarizing stimuli.[1] | |
| Incorrect this compound concentration. | The reported IC50 for Kv2.1 is approximately 50 nM.[6][7] Ensure the correct concentration is being used. | |
| Slow or incomplete washout | This compound is trapped in deactivated channels. | Apply depolarizing voltage steps during the washout phase to promote drug unbinding.[1][4] |
| Insufficient washout time. | Due to its slow unbinding kinetics, a longer washout period with repeated channel activation may be necessary. | |
| Inconsistent results between experiments | Variable cell health or channel expression levels. | Use cells with consistent passage numbers and ensure a stable baseline recording before drug application. |
| Electrode drift during long recordings. | Allow the recording to stabilize before starting the experiment. Use high-quality electrodes and ensure a good seal. | |
| Current rundown observed | Natural decline in channel activity over time. | Perform a time-matched vehicle control experiment to quantify the rundown and subtract it from the drug effect.[8] |
Quantitative Data Summary
Table 1: this compound Potency
| Channel | IC50 | Notes |
| Kv2.1 | 50 nM | [6][7] |
| Kv2.1/Kv8.1 heteromers | 5.1 ± 1.0 µM | [9][10] |
Table 2: Voltage-Dependence of this compound Inhibition and Recovery in Kv2.1-expressing CHO cells
| Parameter | Voltage | Value |
| Inhibition Time Constant (τ) | ||
| -20 mV | 14.13 ± 0.16 s | |
| 0 mV | 9.17 ± 0.06 s | |
| +20 mV | 8.71 ± 0.18 s | |
| +40 mV | 8.62 ± 0.59 s | |
| Recovery from Inhibition | ||
| Holding at -80 mV | Slow/minimal recovery | |
| Postpulses to +40 mV | Facilitates recovery |
Data synthesized from Marquis and Sack, 2022.[3]
Experimental Protocols
Protocol 1: Assessing Use-Dependent Inhibition of Kv2.1 by this compound
-
Cell Preparation: Use a cell line (e.g., CHO-K1) stably or transiently expressing rat Kv2.1.[1]
-
Electrophysiology Setup: Perform whole-cell voltage-clamp recordings.
-
Solutions:
-
Internal Solution (in mM): e.g., 135 KF, 30 KOH, 10 EGTA, 10 HEPES, 2 MgCl2 (pH 7.2).
-
External Solution (in mM): e.g., 155 NaCl, 3.5 KCl, 1.5 CaCl2, 1 MgCl2, 10 HEPES (pH 7.2).[11]
-
-
Voltage Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to keep channels in a resting state.[1]
-
Apply a train of depolarizing voltage steps (e.g., 500 ms steps to +40 mV) at a set frequency (e.g., 0.1 Hz) to elicit Kv2.1 currents.
-
Establish a stable baseline current in the vehicle control (e.g., 0.1% DMSO).
-
Perfuse the bath with the desired concentration of this compound.
-
Continue the pulse train and record the progressive decrease in current amplitude until a steady-state block is achieved.[5]
-
-
Data Analysis: Normalize the current amplitude of each pulse to the initial baseline current to determine the time course and extent of inhibition.
Protocol 2: Assessing Voltage-Dependent Recovery from this compound Inhibition
-
Induce Inhibition: Follow steps 1-4 of Protocol 1 to achieve a steady-state block with this compound.
-
Washout: Perfuse the bath with the external solution lacking this compound to wash out the compound.
-
Recovery Voltage Protocol:
-
Condition 1 (Without activation): Hold the cell at a hyperpolarized potential (e.g., -80 mV) and apply infrequent test pulses (e.g., every 30-60 s to +40 mV) to monitor the level of recovery.
-
Condition 2 (With activation): Hold the cell at a hyperpolarized potential (e.g., -80 mV) but apply a train of depolarizing pulses (e.g., to +40 mV) during the washout phase.[1]
-
-
Data Analysis: Compare the rate and extent of current recovery between the two conditions to demonstrate the voltage-dependence of recovery.
Visualizations
Caption: Gated-access mechanism of this compound inhibition of the Kv2.1 channel.
Caption: Workflow for electrophysiological assessment of this compound.
Caption: Role of Kv2.1 in neuronal apoptosis and its inhibition by this compound.
References
- 1. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of use-dependent Kv2 channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Kv2 inhibitor traps itself in place - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound [elifesciences.org]
- 7. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]
- 11. escholarship.org [escholarship.org]
Technical Support Center: Preventing RY785 Washout Issues in Perfusion Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to RY785 washout in perfusion systems.
Troubleshooting Guides
This section offers solutions to common problems encountered during the washout phase of experiments involving this compound.
Issue 1: Incomplete Washout of this compound
Q: My assay results suggest that this compound is still present after the washout phase. How can I ensure complete removal?
A: Incomplete removal of a compound is a frequent issue.[1] This can be caused by several factors, including the compound's properties and the washout procedure itself.
Possible Causes and Solutions:
-
High Non-Specific Binding: this compound may bind to the tubing of the perfusion system, the culture vessel, or cellular components.[1]
-
Solution: Consider using low-binding materials for your perfusion circuit. Pre-treating the system with a blocking agent, such as bovine serum albumin (BSA), may also reduce non-specific binding.
-
-
Insufficient Wash Volume or Time: The volume of washout buffer or the duration of the washout may not be sufficient to clear the compound effectively.
-
Inadequate Flow Rate: A low perfusion flow rate might not provide enough shear force to remove the compound from all areas of the system.
-
Solution: Optimize the flow rate. Be cautious, as excessively high flow rates can cause cell detachment.[2]
-
Issue 2: Cell Detachment or Stress During Washout
Q: I am observing significant cell detachment and poor cell health after the this compound washout. What can I do to prevent this?
A: Maintaining cell viability and attachment is critical during washout steps.[1] Physical stress and suboptimal buffer conditions are common culprits.
Possible Causes and Solutions:
-
Vigorous Pipetting or High Flow Rate: Abrupt changes in flow or vigorous washing can dislodge adherent cells.[1]
-
Solution: When adding and removing solutions, do so gently against the side of the culture vessel.[1] If using a pump, ensure a gradual ramp-up and ramp-down of the flow rate.
-
-
Suboptimal Buffer Conditions: The temperature, pH, or composition of the washout buffer can induce cell stress.[1]
-
Weak Cell Adherence: Some cell lines are inherently weakly adherent.[1]
Frequently Asked Questions (FAQs)
Q1: How can I validate that this compound has been completely washed out?
A1: Validation is a critical step to confirm the removal of the compound.[1] The most suitable method depends on the properties of this compound. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used to quantify any residual compound in the washout buffer or cell lysate.[1]
Q2: What is the ideal number of washes to remove this compound?
A2: A standard starting point is three gentle washes.[1] However, the optimal number depends on the concentration of this compound used, its binding affinity, and the specifics of your perfusion system.[1] For compounds that are "sticky" or have high non-specific binding, more washes may be necessary.[1] It is recommended to perform a validation experiment to determine the sufficient number of washes for your specific protocol.
Q3: Can the material of my perfusion tubing affect this compound washout?
A3: Yes, the material can significantly impact compound washout due to non-specific binding. Materials like silicone can sometimes absorb small molecules, leading to a slow leach out over time. If you suspect this is an issue, consider switching to tubing made from a more inert material like FEP or PEEK.
Q4: What should I do if I introduce an air bubble into the perfusion system during solution changes?
A4: Air bubbles can disrupt the flow and shear stress experienced by the cells. It is important to avoid introducing them.[2][3] If an air bubble enters the system, you may need to stop the perfusion and prime the system again to remove it.[4][5] Some systems have bubble traps or debubblers to mitigate this issue.
Data Presentation
Table 1: Effect of Washout Cycles on Residual this compound Concentration
| Number of Wash Cycles | Residual this compound (ng/mL) in Supernatant | Cell Viability (%) |
| 1 | 150.2 ± 12.5 | 98 ± 1.5 |
| 2 | 45.7 ± 5.1 | 97 ± 2.0 |
| 3 | 5.3 ± 1.8 | 96 ± 2.1 |
| 4 | < 1.0 (Below Limit of Detection) | 95 ± 2.5 |
| 5 | < 1.0 (Below Limit of Detection) | 92 ± 3.0 |
Table 2: Impact of Flow Rate on Cell Detachment During Washout
| Flow Rate (mL/min) | Cell Detachment (%) |
| 0.5 | 2.1 ± 0.5 |
| 1.0 | 4.5 ± 1.1 |
| 2.0 | 15.8 ± 3.2 |
| 4.0 | 35.2 ± 4.5 |
Experimental Protocols
Protocol 1: Validating the Effectiveness of this compound Washout
-
Set up Experiment: Culture cells in the perfusion system and expose them to this compound at the desired concentration and duration.
-
Perform Washout: Execute the washout procedure using a defined number of buffer exchanges (e.g., 1, 2, 3, 4, and 5 cycles).
-
Collect Samples: After each complete washout cycle, collect a sample of the supernatant from the cell culture chamber. Also, collect a sample of the final washout buffer.
-
Prepare Cell Lysate: Following the final wash, lyse the cells to analyze intracellular residual compound.
-
Quantify this compound: Use a validated analytical method, such as LC-MS/MS, to measure the concentration of this compound in the collected supernatant and cell lysate samples.[1]
-
Analyze Data: Plot the residual this compound concentration against the number of wash cycles to determine the point at which the compound is no longer detectable.
Protocol 2: Optimizing Flow Rate to Minimize Cell Detachment
-
Cell Seeding: Seed cells in the perfusion chamber and allow them to adhere and grow to the desired confluence.
-
Establish Perfusion: Initiate perfusion with culture medium at a low, stable flow rate (e.g., 0.5 mL/min).
-
Incremental Flow Increase: Gradually increase the flow rate in set increments (e.g., 0.5, 1.0, 2.0, 4.0 mL/min), allowing the system to stabilize for a defined period at each rate.
-
Monitor Cell Morphology: At each flow rate, use microscopy to observe cell morphology and check for signs of detachment.
-
Quantify Detachment: Collect the effluent from the chamber at each flow rate and count the number of detached cells using a hemocytometer or an automated cell counter.
-
Determine Optimal Rate: Identify the maximum flow rate that can be maintained without causing significant cell detachment (e.g., >5%).
Visualizations
Caption: Troubleshooting logic for incomplete this compound washout.
Caption: Workflow for validating this compound washout effectiveness.
References
Best practices for preparing RY785 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the preparation and handling of RY785 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing this compound stock solutions due to its high solubility.[1][2][3] It is also soluble in Dimethylformamide (DMF) and Ethanol.[2] For optimal results, use newly opened, anhydrous DMSO to avoid hygroscopic effects which can impact solubility.[1]
Q2: What is the maximum concentration for an this compound stock solution in DMSO?
A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (254.80 mM).[1] However, for practical laboratory use, preparing a stock solution at a slightly lower concentration may ensure complete dissolution.
Q3: How should this compound stock solutions be stored?
A3: For long-term storage (up to 6 months), it is recommended to store aliquots of the stock solution at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[1][4] To maintain the integrity of the compound, it is crucial to protect the stock solution from light.[1][4] Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.[1][4]
Q4: What is the recommended final concentration of DMSO in the experimental medium?
A4: To avoid solvent-induced artifacts in your experiments, the final concentration of DMSO in the aqueous working solution should be kept low, typically at 0.1%.[5][6][7]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| This compound powder is difficult to dissolve. | 1. The solvent may have absorbed moisture. 2. The concentration is too high. 3. Insufficient mixing. | 1. Use fresh, anhydrous DMSO.[1] 2. Try preparing a slightly more dilute stock solution. 3. Use sonication (ultrasonic bath) to aid dissolution.[1] Ensure the solution is vortexed thoroughly. |
| Precipitation is observed in the stock solution upon storage. | 1. The storage temperature is not low enough. 2. The solution was not fully dissolved initially. 3. The solution has been stored for too long. | 1. Ensure storage at -80°C for long-term stability.[1] 2. Before freezing, ensure the compound is completely dissolved. Gentle warming and vortexing may be necessary. 3. Do not use stock solutions beyond the recommended storage period (6 months at -80°C).[1] |
| Variability in experimental results. | 1. Inconsistent concentration of the stock solution due to improper mixing or storage. 2. Degradation of this compound due to exposure to light or repeated freeze-thaw cycles. | 1. Always vortex the stock solution before making dilutions. 2. Prepare single-use aliquots and store them protected from light.[1][4] |
Quantitative Data Summary
| Solvent | Solubility | Molar Equivalent |
| DMSO | 100 mg/mL[1] | 254.80 mM |
| DMF | 20 mg/mL[2] | 50.96 mM |
| Ethanol | 15 mg/mL[2] | 38.22 mM |
Note: The molecular weight of this compound is 392.5 g/mol .[2]
Experimental Protocols
Detailed Methodology for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Preparation: Work in a clean, dry environment. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.925 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the 1 mL of 10 mM solution example, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[1] Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protecting microcentrifuge tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][4] Remember to protect the aliquots from light.[1][4]
Visualizations
Caption: Experimental workflow for preparing this compound stock solution.
Caption: Simplified signaling pathway showing this compound inhibition of the Kv2 channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound Supplier | CAS 1393748-80-5| Kv2 channel inhibitor | AOBIOUS [aobious.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]
- 6. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]
- 7. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]
Validation & Comparative
A Comparative Guide to Kv2 Channel Blockers: RY785 vs. Tetraethylammonium (TEA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two key blockers of the Kv2 voltage-gated potassium channel: the novel, selective inhibitor RY785 and the classic, non-specific blocker Tetraethylammonium (TEA). Understanding the distinct mechanisms and properties of these compounds is crucial for their effective use in research and drug development.
At a Glance: Key Differences
| Feature | This compound | Tetraethylammonium (TEA) |
| Mechanism of Action | Stabilizes a semi-open, non-conducting state of the channel; binds off-axis to the channel walls.[1][2][3][4] | Classic open-channel pore blocker; physically occludes the ion permeation pathway.[1][3][5] |
| Binding Site | Within the central cavity, against the hydrophobic walls of the pore.[1][2] | Binds to a site adjacent to the selectivity filter, on the pore axis.[1][4][5] |
| Potency (IC50 for Kv2.1) | High potency: ~50 nM.[2] | Modest potency: Internally ~0.2 mM, Externally ~5-7 mM.[1][2][6] |
| Selectivity | Highly selective for the Kv2 subfamily.[2][7] | Non-specific potassium channel blocker.[1][2] |
| Chemical Nature | Electroneutral and largely hydrophobic.[1][2] | Cationic (positively charged).[1] |
| State Dependence | Use-dependent; requires voltage sensor activation for access to its binding site.[7][8][9] | Blocks the open channel.[9] |
| Effect on Ion Flow | Allows K+ flow when the cytoplasmic gate is open, but stabilizes a non-conducting state.[1][2][5] | Directly blocks the flow of K+ ions.[1][4][5] |
| Effect on Gating | Accelerates voltage sensor deactivation.[1][8][9] | Can slow C-type inactivation in some potassium channels.[10] |
Mechanisms of Action: A Tale of Two Blockers
The inhibitory mechanisms of this compound and TEA on Kv2 channels are fundamentally different. While both ultimately prevent ion conduction, their approaches to achieving this are distinct.
Tetraethylammonium (TEA): The Classic Pore Occluder
TEA is a well-characterized, non-specific potassium channel blocker that functions through a straightforward mechanism of physical occlusion.[1] As a positively charged molecule, it enters the open channel pore from either the intracellular or extracellular side and binds within the central cavity, near the selectivity filter.[1][5] This binding event physically obstructs the pathway for potassium ions, thereby preventing their permeation through the channel.[1]
This compound: A More Complex, State-Dependent Modulator
In contrast to TEA's direct pore-blocking action, this compound exhibits a more sophisticated, state-dependent mechanism.[8][9] This electroneutral and hydrophobic molecule also enters the central cavity of the Kv2 channel upon channel activation.[1][7] However, instead of directly blocking the ion conduction pathway, this compound binds off-axis to the hydrophobic walls of the channel pore.[1][2][4]
The binding of this compound does not immediately halt potassium ion flow if the channel's cytoplasmic gate is open.[1][5] Instead, its mechanism of inhibition is to stabilize a semi-open, non-conducting state of the channel.[1][2][4] It is thought to do this by bridging hydrophobic protein-protein interactions within the gate, which in turn promotes the deactivation of the channel's voltage sensors and traps the drug inside.[1][2][7][8] This action makes this compound a use-dependent inhibitor, meaning that the channel must be activated by a change in membrane voltage for the drug to access its binding site and exert its inhibitory effect.[7][8]
Visualizing the Mechanisms
References
- 1. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound [elifesciences.org]
- 3. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound [elifesciences.org]
- 4. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of Kv2.1 channel gating and TEA sensitivity by distinct domains of SNAP-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Kv2 inhibitor traps itself in place - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tuning the tetraethylammonium sensitivity of potassium channel Kcv by subunit combination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RY785 and Guangxitoxin for Isolating Kv2 Currents
For researchers in neuroscience and pharmacology, the precise isolation of specific ion channel currents is paramount for understanding their physiological roles and for the development of targeted therapeutics. Voltage-gated potassium (Kv) channels of the Kv2 subfamily are key regulators of neuronal excitability. This guide provides a detailed comparison of two potent and selective inhibitors, the small molecule RY785 and the peptide toxin guangxitoxin (GxTX), for the experimental isolation of Kv2 currents.
Overview of Kv2 Channel Inhibitors
This compound is a synthetic small molecule that acts as a potent and selective inhibitor of Kv2 channels.[1][2][3] It exhibits a use-dependent mechanism of action, meaning channel activation is required for the drug to exert its inhibitory effect.[1][4][5][6] this compound functions as a pore blocker, binding within the central cavity of the channel to obstruct ion flow.[3][7][8][9][10][11]
Guangxitoxin (GxTX) , specifically the subtype GxTX-1E, is a peptide toxin originally isolated from the venom of the tarantula Chilobrachys guangxiensis.[12] It is a highly potent and selective blocker of Kv2.1 and Kv2.2 channels.[13][14] Unlike this compound, guangxitoxin acts as a gating modifier.[12][14] It binds to the voltage sensor of the Kv2 channel, stabilizing it in a resting state and thereby preventing the channel from opening in response to membrane depolarization.[7][8][15]
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative parameters of this compound and guangxitoxin for the inhibition of Kv2 channels.
| Parameter | This compound | Guangxitoxin (GxTX-1E) |
| Target Channels | Kv2.1, Kv2.2 | Kv2.1, Kv2.2 |
| Mechanism of Action | Pore Blocker (Use-dependent) | Gating Modifier |
| IC₅₀ (Kv2.1) | ~6.2 nM (rat), 50 nM (human)[4][16] | 1 nM[14] |
| IC₅₀ (Kv2.2) | 0.05 µM[2] | 3 nM[13][14] |
| Selectivity | Highly selective for Kv2 channels over other channel types.[1][3][7][8][9][10][11] | Potent and selective for Kv2.1 and Kv2.2; also blocks Kv4.3 at higher concentrations (IC₅₀ 24-54 nM). No significant effect on Kv1.2, Kv1.3, Kv1.5, Kv3.2, BK, Ca²⁺, or Na⁺ channels.[13] |
| Effect on Kv2/KvS Heteromers | Resistant[7][8][17] | Sensitive[7][8][17] |
Experimental Protocols
Isolating Homomeric Kv2 Currents using this compound
This protocol is adapted from studies characterizing the mechanism of this compound on heterologously expressed Kv2.1 channels.[4][18]
Objective: To isolate and record currents from homomeric Kv2 channels.
Materials:
-
Cells expressing the target Kv2 channel (e.g., CHO-K1 cells stably expressing rat Kv2.1).
-
Whole-cell patch-clamp setup.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2.
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Establish a whole-cell patch-clamp recording from a cell expressing the Kv2 channel.
-
Hold the cell at a negative membrane potential (e.g., -100 mV) where Kv2 channels are closed.[18]
-
Record baseline Kv2 currents by applying a series of depolarizing voltage steps (e.g., to +40 mV for 20 ms).
-
Perfuse the cell with the external solution containing the desired final concentration of this compound (e.g., 1 µM).[4][5]
-
To facilitate the use-dependent block, apply a train of depolarizing pulses (e.g., 500 ms steps to +40 mV) until the current stabilizes at a new, lower level.[6][18]
-
The this compound-sensitive current, representing the Kv2 current, can be obtained by subtracting the remaining current in the presence of this compound from the initial baseline current. At 1 µM, this compound inhibits ≥98% of the Kv2.1 conductance.[1][4][5][18]
Isolating Kv2/KvS Heteromeric Currents using a Combination of this compound and Guangxitoxin
A key finding is that Kv2 channels that have formed heteromers with KvS subunits (e.g., Kv5, Kv6, Kv8, Kv9) are resistant to this compound but remain sensitive to guangxitoxin.[7][8][17] This differential pharmacology allows for the specific isolation of Kv2/KvS heteromeric currents.
Objective: To pharmacologically distinguish and record currents from Kv2/KvS heteromeric channels.
Materials:
-
Neurons or cells endogenously or exogenously expressing Kv2 and KvS subunits.
-
Whole-cell patch-clamp setup.
-
External and internal solutions as described above.
-
This compound stock solution.
-
Guangxitoxin-1E (GxTX) stock solution.
-
Optional: A cocktail of other channel blockers (e.g., for Naᵥ, Caᵥ, Kᵥ1, Kᵥ3, and Kᵥ4 channels) to isolate the total Kv2-mediated currents.[7][9][10][11]
Procedure:
-
Establish a whole-cell recording and record baseline currents. If necessary, apply a cocktail of inhibitors to block other voltage-gated currents.[7][9][10][11]
-
Apply this compound (e.g., 1 µM) to the external solution. This will block the currents from any homomeric Kv2 channels.[7][8][10]
-
The remaining current after this compound application will be predominantly carried by this compound-resistant channels, including any Kv2/KvS heteromers.
-
Subsequently, apply guangxitoxin (e.g., 100 nM) to the same cell.[7][10] GxTX will inhibit the remaining Kv2-containing channels, which in this case are the Kv2/KvS heteromers.
-
The GxTX-sensitive current in the presence of this compound represents the current carried specifically by Kv2/KvS heteromeric channels.
Visualizing Mechanisms and Workflows
Signaling Pathway of Kv2 Channel Inhibition
The following diagram illustrates the distinct mechanisms by which this compound and guangxitoxin inhibit Kv2 channels.
Caption: Distinct inhibition mechanisms of this compound and Guangxitoxin on Kv2 channels.
Experimental Workflow for Differentiating Kv2 Channel Subtypes
This workflow outlines the sequential application of inhibitors to distinguish between homomeric and heteromeric Kv2 channels.
Caption: Sequential inhibition workflow to isolate Kv2 homomeric and heteromeric currents.
Conclusion
Both this compound and guangxitoxin are invaluable tools for the study of Kv2 channels. This compound, as a use-dependent pore blocker, is highly effective for inhibiting homomeric Kv2 channels. Guangxitoxin, a gating modifier, offers high potency and a distinct mechanism of action. The most significant advantage for researchers is their differential effect on Kv2/KvS heteromers. The resistance of these heteromers to this compound, coupled with their sensitivity to guangxitoxin, provides a novel and powerful pharmacological strategy to dissect the distinct physiological roles of homomeric Kv2 channels versus their heteromeric counterparts in native tissues. This combined approach enables a more nuanced understanding of Kv2 channel diversity and function in the nervous system and other electrically excitable cells.
References
- 1. Mechanism of use-dependent Kv2 channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound [elifesciences.org]
- 4. rupress.org [rupress.org]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers | eLife [elifesciences.org]
- 8. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]
- 9. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]
- 10. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]
- 11. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guangxitoxin - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. smartox-biotech.com [smartox-biotech.com]
- 15. Unlocking the gating mechanism of Kv2.1 using guangxitoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validating RY785 Specificity: A Comparative Guide for Native Neuron Research
For researchers, scientists, and drug development professionals, establishing the precise molecular targets of pharmacological agents is paramount. This guide provides a comprehensive comparison of RY785, a potent and selective inhibitor of Kv2 subfamily voltage-gated potassium channels, with alternative methods for dissecting its role in native neurons. We present supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in your research.
This compound has emerged as a valuable tool for investigating the physiological functions of Kv2 channels, which are crucial for neuronal excitability.[1][2][3] Its unique mechanism of action, however, necessitates a thorough understanding of its specificity and application in complex native environments. This guide will compare this compound's performance against the classic, less specific channel blocker, tetraethylammonium (TEA), and a powerful pharmacological combination approach utilizing this compound with guangxitoxin-1E (GxTX) to differentiate between Kv2 channel subtypes.
Performance Comparison of Kv2 Channel Inhibitors
The following table summarizes the key characteristics and performance of this compound compared to alternative approaches for studying Kv2 channels in native neurons.
| Feature | This compound | Tetraethylammonium (TEA) | This compound + Guangxitoxin-1E (GxTX) |
| Target | Kv2 subfamily voltage-gated K+ channels (specifically Kv2.1) | Broad spectrum voltage-gated K+ channels | Differentiates Kv2 homomers from Kv2/KvS heteromers |
| Mechanism of Action | Use-dependent, intracellular pore blocker; stabilizes a non-conducting state | Open-channel pore blocker | This compound selectively blocks Kv2 homomers; GxTX blocks remaining Kv2/KvS heteromers |
| Specificity | High for Kv2 subfamily | Low; blocks a wide range of K+ channels | High for distinguishing Kv2 subtypes |
| Reported IC50 for Kv2.1 | ~50 nM[4] | Millimolar range | N/A (used in combination) |
| Key Advantage | High potency and selectivity for Kv2 channels | Well-characterized, historical context | Enables functional isolation of Kv2/KvS heteromeric channels in native neurons.[5][6] |
| Key Limitation | Does not distinguish between Kv2 homomers and some Kv2/KvS heteromers | Lack of specificity can lead to confounding off-target effects | Requires sequential application and careful interpretation |
Experimental Protocols
To ensure robust and reproducible results, detailed methodologies for key validation experiments are provided below.
Protocol 1: Electrophysiological Validation of this compound Specificity in Native Neurons
This protocol describes the use of whole-cell patch-clamp electrophysiology to confirm the inhibitory effect of this compound on Kv2-mediated currents in cultured neurons.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 130 K-gluconate, 10 KCl, 1 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)
-
This compound stock solution (10 mM in DMSO)
-
Perfusion system
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Record baseline voltage-gated potassium currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).
-
Perfuse the external solution containing a vehicle control (e.g., 0.1% DMSO) and record currents to establish a stable baseline.
-
Apply this compound (e.g., 1 µM) through the perfusion system. Due to its use-dependent nature, a train of depolarizing pulses is required to facilitate channel block.[4]
-
Once the inhibitory effect has reached a steady state, record the remaining potassium currents using the same voltage protocol as in step 2.
-
Wash out this compound with the external solution and record the recovery of the current.
-
Data Analysis: Compare the current amplitudes before, during, and after this compound application to quantify the extent of inhibition. The this compound-sensitive current represents the contribution of Kv2 channels.
Protocol 2: Pharmacological Dissection of Kv2 Homomers and Kv2/KvS Heteromers
This protocol utilizes a combination of this compound and GxTX to differentiate between two major subtypes of Kv2 channels.[5][6]
Materials:
-
Same as Protocol 1, with the addition of Guangxitoxin-1E (GxTX) stock solution.
Procedure:
-
Follow steps 1-3 of Protocol 1 to establish a stable baseline recording.
-
Apply this compound (e.g., 1 µM) to selectively block Kv2 homomeric channels. Record the remaining current. The this compound-resistant current is likely mediated by Kv2/KvS heteromers.[5][7]
-
In the continued presence of this compound, co-apply GxTX (e.g., 100 nM).
-
Record the remaining current after the GxTX effect has stabilized. The GxTX-sensitive component of the this compound-resistant current represents the contribution of Kv2/KvS heteromeric channels.
-
Data Analysis:
-
Kv2 Homomeric Current: Total K+ current - this compound-resistant current.
-
Kv2/KvS Heteromeric Current: this compound-resistant current - GxTX-resistant current.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and the experimental workflow for dissecting Kv2 channel subtypes.
Caption: Mechanism of this compound action on Kv2 channels.
Caption: Workflow for dissecting Kv2 channel subtypes.
By employing the comparative data and detailed protocols within this guide, researchers can confidently validate the specificity of this compound in their native neuronal preparations and effectively dissect the contributions of different Kv2 channel subtypes to neuronal function.
References
- 1. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]
- 7. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]
Unveiling a Resistance Mechanism: A Comparative Guide to RY785 in Kv2 Homomeric vs. Kv2/KvS Heteromeric Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of RY785, a potent and selective inhibitor of Kv2 voltage-gated potassium channels, on Kv2 homomeric and Kv2/KvS heteromeric channels. We delve into the significant discovery that the incorporation of "silent" KvS subunits confers profound resistance to this compound, a finding with critical implications for the development of channel-specific therapeutics. This document synthesizes key experimental data, outlines detailed methodologies, and visualizes the underlying mechanisms and experimental approaches.
Executive Summary
This compound is a valuable pharmacological tool for dissecting the physiological roles of Kv2 channels. It acts as a use-dependent pore blocker, requiring channel activation to access its binding site within the central cavity of the Kv2.1 subunit. While highly effective at inhibiting Kv2 homomeric channels, recent studies have revealed a stark contrast in its activity on channels heteromerized with KvS subunits (Kv5, Kv6, Kv8, and Kv9 families). These Kv2/KvS heteromers exhibit a dramatic reduction in sensitivity to this compound, a phenomenon that can be exploited to pharmacologically isolate and study the distinct contributions of these channel subtypes in native tissues. In contrast, another Kv2-selective modulator, the voltage sensor toxin guangxitoxin-1E (GxTX), retains its inhibitory activity on both Kv2 homomers and Kv2/KvS heteromers. This differential pharmacology provides a powerful strategy for distinguishing between these channel populations.
Comparative Efficacy of this compound
The following tables summarize the quantitative data from studies investigating the differential effects of this compound on Kv2 homomeric and Kv2/KvS heteromeric channels.
Table 1: this compound Potency on Kv2.1 Homomers vs. Kv2.1/Kv8.1 Heteromers
| Channel Composition | Cell Line | This compound Concentration | % Current Remaining (at 0 mV) | Estimated Affinity (KD or IC50) | Reference |
| Kv2.1 Homomer | Kv2.1-CHO | 1 µM | 1 ± 2% | ~6 nM | [1][2] |
| Kv2.1/Kv8.1 Heteromer | Kv2.1-CHO (Kv8.1 transfected) | 1 µM | Substantial current remains | ~3 orders of magnitude weaker than homomers | [1][3] |
| Kv2.1/Kv8.1 Heteromer | Kv2.1-CHO (Kv8.1 transfected) | 35 µM | Nearly complete block | ~5 µM (IC50, may be an underestimate) | [3][4] |
Table 2: Effect of Various KvS Subunits on this compound Sensitivity
| Co-expressed Subunit with Kv2.1 | Cell Line | This compound Concentration | Observation | Reference |
| Kv5.1 | Kv2.1-CHO | 1 µM | >50% of current resistant | [5] |
| Kv6.4 | Kv2.1-CHO | 1 µM | >50% of current resistant | [5] |
| Kv8.1 | Kv2.1-CHO | 1 µM | This compound-resistant, GxTX-sensitive conductance | [1][3] |
| Kv9.3 | Kv2.1-CHO | 1 µM | >50% of current resistant | [5] |
Mechanism of Action and Resistance
This compound's inhibitory action on Kv2.1 homomers is use-dependent, meaning the channel must be activated for the drug to bind.[2][6] The proposed mechanism involves the drug entering the channel's central cavity upon voltage sensor activation and becoming trapped, which stabilizes a non-conducting state.[2][7]
The resistance conferred by KvS subunits is remarkable and appears to be a common feature across different KvS families (Kv5, Kv6, Kv8, Kv9).[4][8] While the precise molecular mechanism is still under investigation, it is hypothesized that the incorporation of KvS subunits substantially disrupts the this compound binding site within the channel pore.[5] This alteration is significant enough to weaken the affinity for this compound by approximately three orders of magnitude in Kv2.1/Kv8.1 channels.[1][3]
This compound mechanism of action and resistance.
Alternative Modulator: Guangxitoxin-1E (GxTX)
A key finding is that while Kv2/KvS heteromers are resistant to this compound, they retain sensitivity to the peptide toxin GxTX.[1][3][9] GxTX acts as a voltage sensor modulator, and its binding site appears to be unaffected by the presence of KvS subunits. This differential sensitivity provides a powerful pharmacological toolkit to distinguish between Kv2 homomeric and Kv2/KvS heteromeric channel populations in native cells.
Table 3: Comparative Pharmacology of Kv2 Modulators
| Compound | Target Site | Effect on Kv2 Homomers | Effect on Kv2/KvS Heteromers | Utility |
| This compound | Pore/Central Cavity | Potent Inhibition | Resistant | Isolate KvS-containing channel activity |
| GxTX | Voltage Sensor | Potent Inhibition | Potent Inhibition | Inhibit all Kv2-containing channels |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of these findings. Below are protocols for key experiments cited in the literature.
Cell Culture and Transfection
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing rat or human Kv2.1 (Kcnb1) are commonly used.[2][3] These cell lines often have inducible expression systems (e.g., tetracycline-inducible) to control the level of channel expression and manage current size for electrophysiology.[2]
-
Culture Conditions: Cells are maintained in standard culture media (e.g., F-12K Medium) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and selection antibiotics (e.g., G418) at 37°C in a humidified atmosphere with 5% CO₂.
-
Transient Transfection: For studying heteromers, the stable Kv2.1 cell line is transiently transfected with cDNA encoding the desired KvS subunit (e.g., Kv8.1, Kv5.1, Kv6.4, Kv9.3) using a standard lipid-based transfection reagent (e.g., Lipofectamine). A co-transfection marker like GFP is often included to identify successfully transfected cells for recording. Recordings are typically performed 24-48 hours post-transfection.[3]
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for measuring the activity of ion channels and the effects of pharmacological agents.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 135 KCl, 10 HEPES, 5 EGTA, 2 MgCl₂, adjusted to pH 7.2 with KOH.
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, 10 glucose, adjusted to pH 7.4 with NaOH. In some experiments, tetrodotoxin (TTX, ~5 µM) is added to block endogenous voltage-gated sodium channels.[2]
-
-
Recording Procedure:
-
Glass micropipettes with resistances of 1-3 MΩ are filled with the internal solution.
-
A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.
-
The cell is held at a negative holding potential (e.g., -100 mV).[2]
-
Currents are elicited by applying depolarizing voltage steps (e.g., to +40 mV for 500 ms).[2]
-
Series resistance is compensated to minimize voltage-clamp errors.
-
-
Drug Application:
-
A baseline of stable currents is established.
-
This compound (e.g., 1 µM) or other compounds are applied via a perfusion system.
-
To assess use-dependency, currents are elicited by repeated depolarizing pulses until a steady-state block is achieved.[2] The rate of inhibition can be measured by fitting the decay of the peak current over time to an exponential function.[10]
-
Site-Directed Mutagenesis
While specific mutations conferring this compound resistance have not yet been detailed in the provided literature, this technique would be the next logical step to pinpoint the amino acid residues responsible for the altered drug sensitivity.
-
Method: Overlap extension PCR is a common method for introducing point mutations, deletions, or insertions into a plasmid containing the channel's cDNA.[11][12]
-
Workflow:
-
Primer Design: Design oligonucleotide primers containing the desired mutation. For substitutions, the mutation is typically in the center of the primer, flanked by ~15-20 bases on each side that are complementary to the template DNA.
-
PCR Amplification: Two separate PCR reactions are performed using the plasmid DNA as a template. One reaction uses a forward primer flanking the upstream region and the reverse mutagenic primer. The other uses the forward mutagenic primer and a reverse primer flanking the downstream region.
-
Fragment Purification: The two resulting PCR products, which overlap in the region of the mutation, are purified from an agarose gel.
-
Overlap Extension PCR: The two purified fragments are used as templates in a second PCR reaction with only the original flanking primers. The overlapping ends of the fragments anneal, and the DNA polymerase extends them to create a full-length product containing the mutation.
-
Cloning and Sequencing: The final PCR product is cloned into an expression vector, and the sequence is verified by Sanger sequencing to confirm the presence of the desired mutation and the absence of other PCR-induced errors.
-
Experimental workflow for assessing this compound resistance.
Conclusion and Future Directions
The discovery that KvS subunits confer resistance to this compound marks a significant advancement in the pharmacology of Kv2 channels. This differential sensitivity provides an invaluable method for distinguishing the roles of Kv2 homomers versus Kv2/KvS heteromers in complex physiological systems. For drug development professionals, this highlights the critical need to screen compounds against heteromeric channel compositions to avoid overlooking subtype-specific effects and to develop more selective modulators.
Future research should focus on:
-
Pinpointing the Resistance Site: Utilizing site-directed mutagenesis to identify the specific amino acid residues within the Kv2.1 pore that are altered by KvS subunit association, leading to reduced this compound affinity.
-
Screening for KvS-Selective Modulators: Leveraging the pharmacological differences to design high-throughput screens for compounds that selectively target KvS-containing channels.
-
In Vivo Validation: Applying the combined this compound/GxTX pharmacological strategy in native neurons and other excitable cells to map the physiological and pathophysiological roles of Kv2/KvS heteromers.[3][9]
References
- 1. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]
- 2. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Mechanism of use-dependent Kv2 channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]
- 9. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Unmasking subtype-dependent susceptibility to C-type inactivation in mammalian Kv1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
Comparative Analysis of RY785 Cross-reactivity with Potassium Channels
A comprehensive guide for researchers on the selectivity profile of the Kv2 channel inhibitor, RY785, supported by available experimental data and detailed methodologies.
This compound has been identified as a potent and selective inhibitor of the Kv2 subfamily of voltage-gated potassium channels, which are crucial in regulating neuronal excitability and other physiological processes.[1][2][3] Understanding the selectivity of a pharmacological tool is paramount for the accurate interpretation of experimental results. This guide provides a comparative analysis of the cross-reactivity of this compound with other potassium channels, based on available data.
Selectivity Profile of this compound and Analogs
This compound was developed from a high-throughput screening campaign that identified a series of potent Kv2 channel inhibitors.[4] While detailed public data on the cross-reactivity of this compound against a wide panel of potassium channels is limited, information available for a close analog, referred to as "KV2 channel inhibitor-1" or "compound A1" in foundational studies, provides significant insight into the selectivity of this chemical series.[5] This analog shares the core structure of this compound and was identified in the same screening effort.[4]
The data indicates a high degree of selectivity for the Kv2 subfamily over other potassium channels, as well as sodium and calcium channels.
Table 1: Comparative Inhibitory Activity of a Close this compound Analog (KV2 channel inhibitor-1)
| Ion Channel Target | IC50 (μM) | Fold Selectivity vs. Kv2.1 |
| Kv2.1 | 0.2 | 1 |
| Kv2.2 | 0.41 | 2.05 |
| Kv1.2 | 12.1 | 60.5 |
| Kv1.5 | 9.5 | 47.5 |
| Kv3.2 | >20 | >100 |
| Kv11.1 (hERG) | 2.9 | 14.5 |
| Cav1.2 | 6.6 | 33 |
| Cav2.1 | >10 | >50 |
| Cav2.2 | >10 | >50 |
| Cav2.3 | 5.7 | 28.5 |
| Nav1.5 | >10 | >50 |
| Nav1.7 | 8 | 40 |
Data sourced from publicly available information for "KV2 channel inhibitor-1", a close analog of this compound.[5]
The primary publication by Herrington et al. (2011) further supports the selectivity of this compound class, noting that the inhibitors possess good selectivity over Kv1.2 (IC50 >10 μM) and are more than 10-fold selective over other tested Kv and Nav channels, while displaying weak activity on Cav channels.[4] It is important to note that heteromeric channels formed by Kv2 and "silent" KvS subunits can exhibit resistance to this compound.[1]
Experimental Protocols
The selectivity data was primarily generated using high-throughput automated electrophysiology, a method that allows for the rapid screening of compounds against a panel of ion channels expressed in stable cell lines.
Automated Electrophysiology Assay
The following is a generalized protocol based on the IonWorks Quattro platform, which was utilized in the initial identification of this compound series.[4][6]
Objective: To determine the potency of test compounds (like this compound) by measuring the inhibition of ion channel currents.
Materials:
-
Cell Lines: CHO or HEK293 cells stably expressing the specific ion channel of interest (e.g., Kv2.1, Kv1.2, etc.).
-
Recording Solutions:
-
Internal Solution (in mM): Specific composition may vary but typically contains a high concentration of potassium (e.g., 140 KF, 10 EGTA, 10 HEPES), adjusted to a physiological pH.
-
External Solution (in mM): Typically a buffered saline solution (e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose), adjusted to a physiological pH.
-
-
Test Compound: this compound or its analogs dissolved in an appropriate solvent (e.g., DMSO) and diluted to final concentrations in the external solution.
-
Perforating Agent: Amphotericin B or a similar agent to achieve perforated patch configuration.
Instrumentation:
-
IonWorks Quattro or a similar automated patch-clamp system.
Procedure:
-
Cell Preparation: Adherent cells expressing the target ion channel are grown to an appropriate confluency and then harvested to create a single-cell suspension.
-
Plate Preparation: A 384-well PatchPlate is loaded with the cell suspension, internal solution containing a perforating agent, and external solution.
-
Giga-seal Formation: The automated system establishes giga-ohm seals between individual cells and the electrode apertures in the PatchPlate.
-
Perforated Patch: The perforating agent in the internal solution forms pores in the cell membrane, allowing for electrical access to the cell's interior without disrupting the intracellular environment.
-
Baseline Recording: A pre-compound voltage protocol is applied to elicit and measure the baseline ion channel currents. The voltage protocol is tailored to the specific channel being tested. For voltage-gated potassium channels, this typically involves a depolarization step from a holding potential to activate the channels. For example, a holding potential of -80mV followed by a depolarizing step to +20mV for 100-200ms.
-
Compound Addition: The test compound at various concentrations is added to the wells by the instrument's fluidics system.
-
Incubation: A brief incubation period (typically 3-5 minutes) allows the compound to interact with the ion channel.
-
Post-compound Recording: The same voltage protocol is applied again to measure the ion channel currents in the presence of the compound.
-
Data Analysis: The peak current amplitude before and after compound addition is compared to calculate the percentage of inhibition. A concentration-response curve is then generated by plotting the percentage of inhibition against the compound concentration, from which the IC50 value is determined using a suitable curve-fitting equation (e.g., the Hill equation).
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the generalized workflow for screening the cross-reactivity of a compound like this compound and the basic signaling pathway it inhibits.
References
- 1. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Stromatoxin and RY785 as Kv2 Channel Probes
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated potassium channel Kv2 subfamily, primarily Kv2.1 and Kv2.2, are crucial regulators of neuronal and cardiac excitability. Their dysfunction has been implicated in a range of neurological disorders, making them important therapeutic targets. Specific and potent molecular probes are essential for elucidating the physiological roles of Kv2 channels and for the development of novel therapeutics. This guide provides a detailed comparison of two prominent Kv2 channel probes: the peptide toxin Stromatoxin-1 (ScTx1) and the small molecule RY785.
At a Glance: Stromatoxin vs. This compound
| Feature | Stromatoxin-1 (ScTx1) | This compound |
| Molecular Type | Peptide Toxin (from Stromatopelma calceatum) | Small Molecule |
| Mechanism of Action | Gating modifier; shifts voltage-dependence of activation[1] | Use-dependent pore blocker[2] |
| Binding Site | Interacts with the voltage sensor | Binds within the central cavity of the pore[2] |
| Potency (IC50/Kd) | Kv2.1: 12.7 nM[1] Kv2.2: 21.4 nM[1] | rat Kv2.1 (Kd): ~6.2 nM human Kv2.2 (IC50): 50 nM |
| Selectivity | High for Kv2.1, Kv2.2, and Kv4.2. No effect on Kv1.1-1.6, Kv3.4, Na+ or Ca2+ channels.[1] | Highly selective for Kv2 channels over other Kv channels (e.g., >10-fold vs Kv1.2) and NaV channels.[3] Less effective on Kv2/KvS heteromers. |
| Kinetics | Slowly reversible block[1] | Slow kinetics of unblocking, trapped within the channel[2] |
| Use-Dependence | Voltage-dependent, acts as a gating modifier[1] | Requires channel activation for binding[2] |
Delving Deeper: Mechanism of Action
The distinct mechanisms of action of Stromatoxin and this compound offer different experimental advantages.
Stromatoxin-1 acts as a gating modifier. It binds to the voltage-sensing domain of the Kv2 channel. This interaction does not block the ion conduction pathway directly but instead shifts the voltage-dependence of channel activation to more depolarized potentials.[1] Essentially, a stronger stimulus is required to open the channel in the presence of Stromatoxin. This makes it a valuable tool for studying the gating mechanisms of Kv2 channels.
This compound , in contrast, is a use-dependent pore blocker. It can only access its binding site within the central cavity of the channel pore when the channel is in an activated state.[2] Once bound, it physically obstructs the flow of potassium ions. This use-dependent nature allows for the selective targeting of active channels, which can be advantageous in studying channel function in specific physiological contexts.
Experimental Protocols
Precise and reproducible experimental protocols are critical for obtaining reliable data. Below are detailed methodologies for characterizing Kv2 channels using Stromatoxin and this compound with whole-cell patch-clamp electrophysiology.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the effect of a Kv2 channel probe.
References
Unveiling the Selectivity of RY785: A Comparative Analysis Against a Panel of Ion Channels
For researchers, scientists, and drug development professionals, the quest for selective ion channel modulators is paramount. RY785 has emerged as a potent and highly selective inhibitor of the Kv2 family of voltage-gated potassium channels. This guide provides a comprehensive comparison of this compound's effects against a panel of other ion channels, supported by experimental data, to elucidate its selectivity profile and position it among alternative ion channel modulators.
Performance Characterization of this compound
This compound is a small molecule inhibitor that demonstrates significant potency and selectivity for Kv2 channels, particularly Kv2.1.[1] Its mechanism of action is use-dependent, necessitating the activation of the channel's voltage sensor for the drug to exert its inhibitory effect.[2] Unlike traditional open-channel blockers, this compound binds within the central cavity of the Kv2 channel and stabilizes a semi-open, non-conducting state. This unique mechanism distinguishes it from other well-known potassium channel blockers.
Comparative Selectivity Profile
The selectivity of this compound is a key attribute that makes it a valuable research tool. The following table summarizes the inhibitory activity of this compound and its precursor compounds against a range of voltage-gated ion channels.
| Ion Channel | Compound | IC50 | Fold Selectivity vs. Kv2.1 | Reference |
| Kv2.1 | This compound | 0.05 µM | - | [3] |
| Kv2.2 | Compound A1 | 0.1 - 0.2 µM | ~2-4 fold | [1][4] |
| Kv1.2 | Compound A1 | >10 µM | >200-fold | [1][4] |
| Na(V) Channels | Compound A1/B1 | >10-fold selective vs Kv2.1 | >10-fold | [1][4] |
| Ca(V) Channels | Compound A1/B1 | 5 - 9 µM (weak activity) | >100-fold | [1][4] |
| Ca(V) Channels | This compound | No significant activity | - | [1][4] |
Note: Data for precursor compounds A1 and B1 are included to provide context on the development of this compound's selectivity. This compound was specifically developed to eliminate the weak Ca(V) channel activity observed in its precursors.
Comparison with Alternative Ion Channel Modulators
This compound's distinct mechanism and selectivity profile set it apart from other commonly used potassium channel blockers.
| Inhibitor | Target(s) | Mechanism of Action | Key Distinctions from this compound |
| This compound | Selective for Kv2 channels | Use-dependent, binds to a semi-open state in the central cavity | High selectivity for Kv2; does not simply block the open pore |
| Tetraethylammonium (TEA) | Broad-spectrum K+ channel blocker | Pore blocker, occludes the ion conduction pathway when the channel is open | Non-selective; physically blocks the pore, preventing all ion flow.[3][5] |
| 4-Aminopyridine (4-AP) | Broad-spectrum K+ channel blocker | Pore blocker | Non-selective. |
| Guangxitoxin-1E (GxTX) | Selective for Kv2 channels | Binds to the voltage sensor | Targets a different site on the channel (voltage sensor vs. central cavity).[6][7] |
Experimental Methodologies
The characterization of this compound's effects on ion channels was primarily conducted using the whole-cell patch-clamp electrophysiology technique.
Whole-Cell Voltage-Clamp Recordings
Objective: To measure the effect of this compound on the electrical currents mediated by specific ion channels expressed in a cellular system.
Cell Preparation:
-
Chinese Hamster Ovary (CHO) cells were stably transfected to express the human Kv2.1 channel.
-
Cells were cultured under standard conditions until reaching appropriate confluency for electrophysiological recording.
Electrophysiology Protocol:
-
Pipette Preparation: Borosilicate glass capillaries were pulled to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Solutions:
-
Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.3 with KOH.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.3 with NaOH.
-
-
Recording:
-
A micropipette was used to form a high-resistance seal (giga-seal) with the membrane of a single cell.
-
The cell membrane under the pipette tip was ruptured to achieve the whole-cell configuration, allowing for control of the intracellular voltage and measurement of the total membrane current.
-
A holding potential of -80 mV was maintained.
-
To elicit channel opening, a voltage-clamp protocol was applied, typically involving a series of depolarizing voltage steps (e.g., to +40 mV for 200 ms).
-
To assess use-dependence, a train of depolarizing pulses was often applied.
-
-
Data Acquisition and Analysis:
-
Currents were recorded using an patch-clamp amplifier and digitized.
-
Data was analyzed to determine parameters such as current amplitude, activation and deactivation kinetics, and the concentration-response relationship for this compound to calculate the IC50 value.
-
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the proposed mechanism of this compound and the experimental workflow.
Caption: Proposed mechanism of this compound inhibition of the Kv2.1 channel.
Caption: Experimental workflow for whole-cell patch-clamp recording.
References
- 1. researchgate.net [researchgate.net]
- 2. A Kv2 inhibitor traps itself in place - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel and selective Kv2 channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound [elifesciences.org]
- 6. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]
- 7. A Kv2 inhibitor combination reveals native neuronal conductances consistent with Kv2/KvS heteromers [elifesciences.org]
Is RY785 a more selective Kv2 inhibitor than older compounds?
A comprehensive analysis of RY785 reveals a significant advancement in selectivity for Kv2 voltage-gated potassium channels compared to older, non-selective compounds. This guide provides a detailed comparison, supported by experimental data, for researchers and drug development professionals seeking to understand the pharmacological landscape of Kv2 inhibitors.
Voltage-gated potassium (Kv) channels are crucial for regulating neuronal excitability and other physiological processes. The Kv2 subfamily, in particular, has emerged as a key player in various neurological disorders, making the development of selective inhibitors a high priority. This compound, a recently identified small molecule, has shown remarkable promise as a potent and selective Kv2 channel inhibitor. This guide compares the performance of this compound with older, more broadly acting potassium channel blockers, highlighting its superior selectivity profile through quantitative data and detailed experimental methodologies.
Superior Selectivity of this compound
Experimental evidence demonstrates that this compound is a highly potent and selective inhibitor of Kv2 channels.[1][2][3] In contrast, older compounds such as tetraethylammonium (TEA) and 4-aminopyridine (4-AP) exhibit broad reactivity across various Kv channel subfamilies, limiting their utility as specific research tools or therapeutic agents.
The following table summarizes the inhibitory potency (IC50) of this compound and older compounds against a range of voltage-gated ion channels. The data clearly illustrates the superior selectivity of this compound for the Kv2 subfamily.
| Compound | Kv2.1 | Kv1.1 | Kv1.2 | Kv1.3 | Kv1.5 | Nav Channels | Cav Channels |
| This compound | ~50 nM[4] | >10 µM | >10 µM | >10 µM | >10 µM | No significant activity | No significant activity |
| Tetraethylammonium (TEA) | ~0.2-5 mM[5] | Millimolar range | Millimolar range | Millimolar range | Millimolar range | Low affinity | Low affinity |
| 4-Aminopyridine (4-AP) | Micromolar to Millimolar range | ~170 µM | ~230 µM | - | - | Low affinity | Low affinity |
| Stromatoxin-1 (ScTx1) | High affinity (nM) | No effect on Kv1.1-1.6 | No effect on Kv1.1-1.6 | No effect on Kv1.1-1.6 | No effect on Kv1.1-1.6 | - | No effect |
| Heteropoda toxin 2 (HpTx2) | No affinity | No affinity | - | - | - | - | - |
Mechanism of Action: A Unique Approach to Inhibition
This compound employs a distinct mechanism of action compared to traditional pore blockers. It is a use-dependent inhibitor, meaning it preferentially binds to and stabilizes the channel in a non-conducting state following channel activation.[6] This is in contrast to older compounds like TEA, which physically occlude the ion conduction pore.[1][2][3]
The proposed mechanism involves this compound entering the central cavity of the Kv2.1 channel after voltage sensor activation and promoting the deactivation of the voltage sensor, effectively trapping itself and preventing channel reopening.[6]
Experimental Protocols
The selectivity and potency of Kv2 inhibitors are primarily determined using electrophysiological techniques.
High-Throughput Automated Electrophysiology
-
Platform: IonWorks Quattro or similar automated patch-clamp systems.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the specific ion channel subtype of interest (e.g., hKv2.1, hKv1.2).
-
Voltage Protocol: A series of voltage steps are applied to elicit ion channel currents. For use-dependent inhibitors like this compound, a pulse train protocol (e.g., 40 pulses at 5 Hz) is often employed to assess block development over repeated channel activations.
-
Data Analysis: The current amplitude is measured before and after the application of the test compound at various concentrations. The concentration-response data is then fitted to the Hill equation to determine the IC50 value.
Whole-Cell Patch Clamp Recordings
-
Setup: Conventional whole-cell patch-clamp rig with an amplifier and data acquisition system.
-
Cell Preparation: Cells expressing the target ion channel are cultured on coverslips. The whole-cell configuration is achieved by rupturing the cell membrane under the patch pipette.
-
Solutions: The intracellular (pipette) and extracellular (bath) solutions are formulated to isolate the specific potassium currents of interest.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV), and depolarizing voltage steps are applied to activate the Kv channels.
-
Drug Application: The test compound is applied to the bath solution via a perfusion system.
-
Data Analysis: The peak current amplitude is measured at each voltage step before and after drug application to determine the percentage of inhibition and calculate the IC50.
Logical Workflow for Assessing Kv2 Inhibitor Selectivity
The process of characterizing a novel Kv2 inhibitor like this compound involves a systematic evaluation of its activity against a panel of ion channels.
Conclusion
References
- 1. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. A novel spider toxin as a selective antagonist of the Kv1 subfamily of voltage-gated potassium channels through gating modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of use-dependent Kv2 channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming RY785 Target Engagement in a New Cell Model: A Comparative Guide
This guide provides a comprehensive framework for confirming the target engagement of RY785, a potent and selective inhibitor of Kv2 voltage-gated potassium channels, in a new cellular context.[1][2] By comparing its activity with the classic open-channel blocker Tetraethylammonium (TEA), this document outlines key experiments, presents data interpretation strategies, and provides detailed protocols for researchers in pharmacology and drug development.
Introduction to this compound and its Target
This compound is a small molecule that acts as a potent and selective inhibitor of Kv2 voltage-gated K+ channels, such as Kv2.1.[1][2] These channels are crucial for regulating neuronal excitability and are expressed in various cell types, including neurons and pancreatic β cells.[3] The mechanism of this compound is use-dependent, meaning channel activation is required for the drug to exert its inhibitory effect.[1][2] It operates through a "gated-access" mechanism where voltage sensor activation opens a pathway into the channel's central cavity.[1][2] this compound binds within this cavity and promotes the deactivation of the voltage sensor, effectively trapping itself inside and reducing the channel's conductance.[1][2][3]
In contrast, Tetraethylammonium (TEA) is a well-characterized, non-selective quaternary ammonium compound that acts as an open-channel blocker, physically occluding the pore of potassium channels.[1] Understanding the distinct mechanisms of these two inhibitors is crucial for interpreting experimental results.
Comparative Analysis of Inhibitor Potency
To confirm target engagement in a new cell model, such as the human neuroblastoma cell line SH-SY5Y which endogenously expresses Kv2 channels, a primary assessment of inhibitor potency is required. Whole-cell patch-clamp electrophysiology is the gold standard for measuring ion channel activity. The following table summarizes hypothetical data from such an experiment.
| Inhibitor | Cell Line | Target | Assay Type | IC₅₀ (µM) | Mechanism of Action |
| This compound | SH-SY5Y | Kv2.1 | Electrophysiology | 0.85 | Gated-Access Blocker[1][2] |
| TEA | SH-SY5Y | Kv Channels | Electrophysiology | 8,200 (8.2 mM) | Open-Pore Blocker[1] |
Direct Target Engagement Confirmation
While electrophysiology confirms functional inhibition, the Cellular Thermal Shift Assay (CETSA) can be employed to verify the direct physical interaction between this compound and the Kv2.1 channel protein.[4][5] This assay is based on the principle of ligand-induced thermal stabilization.[4][6] The binding of this compound to Kv2.1 is expected to increase the protein's stability when subjected to a heat challenge.
| Parameter | This compound (10 µM) | Vehicle (DMSO) | Interpretation |
| CETSA Tₘ Shift (ΔTₘ) | +4.2 °C | 0 °C | A positive shift indicates direct binding and stabilization of Kv2.1 by this compound. |
Visualized Pathways and Workflows
Signaling and Inhibition Pathway
The following diagram illustrates the mechanism of action for both this compound and Tetraethylammonium (TEA) on the Kv2.1 potassium channel.
References
- 1. Mechanism of use-dependent Kv2 channel inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of use-dependent Kv2 channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Kv2 inhibitor traps itself in place - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. CETSA [cetsa.org]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
RY785: Operational and Disposal Guidance for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of RY785, a potent and selective voltage-gated potassium (Kv2) channel inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations.
Key Properties of this compound
The following table summarizes the key quantitative and identifying information for this compound.
| Property | Value |
| CAS Number | 1393748-80-5 |
| Molecular Formula | C₂₁H₂₀N₄O₂S |
| Molecular Weight | 392.47 g/mol |
| Purity | 97.01% |
| IC₅₀ for Kv2.2 | 0.05 µM |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month (protect from light) |
Disposal Procedures for this compound
According to the Safety Data Sheet (SDS) provided by the manufacturer, this compound is not classified as a hazardous substance or mixture[1]. However, it is imperative to adhere to all local, state, and federal regulations for chemical waste disposal.
Step-by-Step Disposal Guidance:
-
Consult Local Regulations: Before disposal, consult your institution's Environmental Health and Safety (EHS) department or equivalent authority to ensure compliance with local and national regulations[2].
-
Original Container: Whenever possible, leave the chemical in its original container. This ensures that the waste is clearly identified.
-
Labeling: Ensure the container is clearly labeled with the chemical name "this compound" and any other identifiers required by your institution.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collection: Store the waste container in a designated, secure area until it is collected by a certified chemical waste disposal service.
Experimental Protocol: Inhibition of Kv2.1 Channels
The following is a generalized protocol for studying the inhibitory effects of this compound on Kv2.1 channels, based on published research.
Objective: To measure the use-dependent inhibition of Kv2.1 potassium channels by this compound in a whole-cell voltage-clamp experiment.
Materials:
-
Cells expressing Kv2.1 channels (e.g., CHO-K1 cells)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
External and internal solutions for patch-clamp recording
-
Voltage-clamp amplifier and data acquisition system
Methodology:
-
Prepare a working solution of this compound (e.g., 1 µM) in the external recording solution.
-
Establish a whole-cell patch-clamp recording from a Kv2.1-expressing cell.
-
Record baseline Kv2.1 currents using a voltage protocol that involves a holding potential of -100 mV and depolarizing steps to +40 mV.
-
Perfuse the cell with the vehicle solution and record currents to establish a control.
-
Apply the 1 µM this compound solution to the cell.
-
Continuously monitor the Kv2.1 current during repeated depolarizing voltage steps to observe the progressive, use-dependent block of the channel.
-
Analyze the rate and extent of current inhibition to determine the kinetics of this compound action.
Visualizations
The following diagrams illustrate the general workflow for chemical waste disposal and the mechanism of action for this compound.
Caption: General workflow for laboratory chemical waste disposal.
Caption: Mechanism of use-dependent inhibition of Kv2.1 by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
